Product packaging for Myristyl glyceryl ether(Cat. No.:CAS No. 1561-06-4)

Myristyl glyceryl ether

Katalognummer: B075062
CAS-Nummer: 1561-06-4
Molekulargewicht: 288.5 g/mol
InChI-Schlüssel: JSSKAZULTFHXBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Myristyl glyceryl ether, also known as 2,3-dihydroxypropyl tetradecyl ether, is a synthetic ether lipid analog of notable interest in dermatological and metabolic research. Its primary research value lies in its ability to modulate biological processes, particularly through its action as a potent activator of the enzyme alkylglycerol monooxygenase (AGMO), which is involved in the cleavage of ether lipids. This mechanism is central to studies investigating the regulation of endogenous platelet-activating factor (PAF) levels and the synthesis of plasmalogens, key phospholipids for cellular membrane integrity and signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36O3 B075062 Myristyl glyceryl ether CAS No. 1561-06-4

Eigenschaften

CAS-Nummer

1561-06-4

Molekularformel

C17H36O3

Molekulargewicht

288.5 g/mol

IUPAC-Name

3-tetradecoxypropane-1,2-diol

InChI

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3

InChI-Schlüssel

JSSKAZULTFHXBH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCC(CO)O

Kanonische SMILES

CCCCCCCCCCCCCCOCC(CO)O

Andere CAS-Nummern

1561-06-4

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-O-tetradecylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-O-tetradecylglycerol, a monoalkylglycerol of significant interest in biomedical research due to its role as a metabolic precursor of ether lipids and its potential therapeutic applications.[1][2][3] This document details established synthetic protocols, analytical characterization methods, and the biological context of this molecule.

Synthesis of 1-O-tetradecylglycerol

The most common and efficient method for the synthesis of 1-O-tetradecylglycerol is a two-step process involving the Williamson ether synthesis followed by deprotection.[4] This method utilizes commercially available starting materials and provides good yields.

Experimental Protocol: Williamson Ether Synthesis and Deprotection

This protocol is adapted from established procedures for the synthesis of 1-O-alkylglycerols.[4][5]

Step 1: Synthesis of 1-O-tetradecyl-2,3-O-isopropylideneglycerol (Protected Intermediate)

  • Materials:

    • (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • 1-Bromotetradecane

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add solketal (1.0 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add 1-bromotetradecane (1.1 eq.) dropwise.

    • Let the reaction mixture stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-O-tetradecyl-2,3-O-isopropylideneglycerol as a colorless oil.

Step 2: Deprotection to 1-O-tetradecylglycerol

  • Materials:

    • 1-O-tetradecyl-2,3-O-isopropylideneglycerol

    • Hydrochloric acid (HCl), 2N solution

    • Methanol

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq.) in methanol.

    • Add 2N HCl (catalytic amount) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 1-O-tetradecylglycerol as a white solid.

Reaction Step Reactants Key Conditions Typical Yield
Step 1: Etherification Solketal, Sodium Hydride, 1-BromotetradecaneAnhydrous DMF, 0 °C to RT, N₂ atmosphere80-90%
Step 2: Deprotection 1-O-tetradecyl-2,3-O-isopropylideneglycerol, HClMethanol, Room Temperature>90%

Characterization of 1-O-tetradecylglycerol

The structural confirmation and purity assessment of synthesized 1-O-tetradecylglycerol are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-O-tetradecylglycerol.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the different types of protons and their connectivity in the molecule.

Proton Assignment Chemical Shift (δ) ppm (CDCl₃) Multiplicity Integration
-CH₃ (tetradecyl chain)~0.88Triplet3H
-(CH₂)₁₁- (tetradecyl chain)~1.26Multiplet22H
-O-CH₂-CH₂- (tetradecyl chain)~1.57Quintet2H
Glycerol -CH(OH)-~3.85Multiplet1H
Glycerol -CH₂-OH~3.65-3.75Multiplet2H
Glycerol -CH₂-O- (ether link)~3.45-3.55Multiplet2H
-O-CH₂- (ether link)~3.42Triplet2H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ) ppm (CDCl₃)
-CH₃ (tetradecyl chain)~14.1
-(CH₂)₁₂- (tetradecyl chain)~22.7-31.9
-O-CH₂- (ether link)~71.8
Glycerol -CH₂-O- (ether link)~70.5
Glycerol -CH(OH)-~72.5
Glycerol -CH₂-OH~64.3
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For GC-MS analysis, 1-O-tetradecylglycerol is often derivatized to increase its volatility, for example, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers or acetyl esters.[4][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) of the di-TMS derivative:

Fragment Ion (m/z) Interpretation
[M]⁺Molecular ion
[M-15]⁺Loss of a methyl group from a TMS group
205[CH₂(OTMS)CH(OTMS)]⁺ fragment
103[CH₂(OTMS)]⁺ fragment

Electrospray Ionization-Mass Spectrometry (ESI-MS):

Ion (m/z) Interpretation
[M+Na]⁺Sodium adduct of 1-O-tetradecylglycerol
[M+H]⁺Protonated molecule

Biological Significance and Signaling Pathways

1-O-alkylglycerols, including 1-O-tetradecylglycerol, are important intermediates in the biosynthesis of ether phospholipids, which are integral components of cell membranes and are involved in various signaling pathways.[1][2][8] One of the most well-studied signaling ether lipids is Platelet-Activating Factor (PAF), a potent inflammatory mediator. 1-O-alkylglycerols serve as precursors for the synthesis of PAF.

Furthermore, ether lipids and their metabolites can influence the activity of key signaling enzymes such as Protein Kinase C (PKC) and Phospholipase C (PLC).[9] Alterations in the metabolism of ether lipids have been implicated in various diseases, including cancer and neurodegenerative disorders.[3]

Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascades 1-O-Tetradecylglycerol 1-O-Tetradecylglycerol Alkyl-lysophosphatidic acid Alkyl-lysophosphatidic acid 1-O-Tetradecylglycerol->Alkyl-lysophosphatidic acid Acylation 1-Alkyl-2-acylglycerol 1-Alkyl-2-acylglycerol Alkyl-lysophosphatidic acid->1-Alkyl-2-acylglycerol Dephosphorylation 1-Alkyl-2-acyl-sn-glycero-3-phosphocholine 1-Alkyl-2-acyl-sn-glycero-3-phosphocholine 1-Alkyl-2-acylglycerol->1-Alkyl-2-acyl-sn-glycero-3-phosphocholine Phosphocholine transfer PKC PKC 1-Alkyl-2-acylglycerol->PKC Activation PAF PAF 1-Alkyl-2-acyl-sn-glycero-3-phosphocholine->PAF Remodeling Pathway PLC PLC PAF->PLC Activation Cellular Response Cellular Response PKC->Cellular Response PLC->Cellular Response

Caption: Simplified signaling pathway involving 1-O-tetradecylglycerol derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-O-tetradecylglycerol.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Solketal, 1-Bromotetradecane) Reaction1 Williamson Ether Synthesis Start->Reaction1 Intermediate Protected Intermediate Reaction1->Intermediate Reaction2 Acidic Deprotection Intermediate->Reaction2 Crude Crude 1-O-tetradecylglycerol Reaction2->Crude Purification Purification (Column Chromatography/Recrystallization) Crude->Purification Pure Pure 1-O-tetradecylglycerol Purification->Pure NMR NMR Spectroscopy (¹H and ¹³C) Pure->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Pure->MS Purity Purity Assessment NMR->Purity MS->Purity Final Confirmed 1-O-tetradecylglycerol Purity->Final Final Product Confirmation

References

An In-depth Technical Guide to the Physical and Chemical Properties of C14 Glyceryl Ether (1-O-Tetradecylglycerol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C14 Glyceryl Ether, scientifically known as 1-O-tetradecyl-sn-glycerol or myristyl glyceryl ether, is a member of the ether lipid class of molecules. These lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, a feature that imparts distinct physicochemical and biological properties compared to the more common ester-linked glycerolipids. Ether lipids are integral components of cell membranes and are precursors to potent signaling molecules, such as platelet-activating factor (PAF). This technical guide provides a comprehensive overview of the known physical and chemical properties of C14 glyceryl ether, details relevant experimental protocols for its synthesis and analysis, and illustrates its role in critical biological signaling pathways.

Physical Properties

Table 1: Computed Physical and Chemical Properties of 1-O-Tetradecyl-sn-glycerol [1]

PropertyValueSource
Molecular Formula C17H36O3PubChem
Molecular Weight 288.5 g/mol PubChem
XLogP3 5.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 16PubChem
Exact Mass 288.26644501 DaPubChem
Polar Surface Area 49.7 ŲPubChem
Water Solubility 0.00728 mg/mLALOGPS

Chemical Properties and Reactivity

The chemical nature of C14 glyceryl ether is defined by its stable ether linkage and the two free hydroxyl groups on the glycerol backbone.

  • Ether Linkage: The ether bond at the sn-1 position is chemically robust and resistant to cleavage by many lipases that readily hydrolyze ester bonds. This stability contributes to the persistence of ether lipids in biological systems.

  • Hydroxyl Groups: The hydroxyl groups at the sn-2 and sn-3 positions are available for further chemical modifications, such as acylation (esterification) with fatty acids. This reactivity is central to its role as a precursor in the biosynthesis of more complex ether lipids and signaling molecules.[2]

  • Reactivity: As a diol, 1-O-tetradecylglycerol can undergo reactions typical of alcohols, including oxidation, and further etherification.

Experimental Protocols

Synthesis of 1-O-Alkyl-sn-glycerols

A general method for the synthesis of long-chain 1-O-alkyl-sn-glycerols involves the alkylation of a protected glycerol derivative to ensure regioselectivity.

Protocol: Alkylation of a Protected Glycerol Precursor

  • Protection of Glycerol: A common starting material is (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (a protected form of sn-glycerol). The two adjacent hydroxyl groups are protected as an acetonide.

  • Alkylation: The free primary hydroxyl group of the protected glycerol is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).

  • Addition of Alkyl Halide: 1-Bromotetradecane (myristyl bromide) is added to the reaction mixture. The alkoxide displaces the bromide in an SN2 reaction to form the ether linkage.

  • Deprotection: The acetonide protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid or a resin-bound acid catalyst) to yield 1-O-tetradecyl-sn-glycerol.

  • Purification: The final product is purified by column chromatography on silica gel.

Analytical Methods for Ether Lipids

The analysis of ether lipids often requires specialized chromatographic techniques to separate them from the more abundant diacyl glycerolipids and to distinguish between different classes of ether lipids.[3][4]

Protocol: Thin-Layer Chromatography (TLC) for the Separation of Ether Lipids

  • Stationary Phase: Silica gel plates are used as the stationary phase. For improved separation of isomeric glyceryl ethers, the silica gel can be impregnated with boric acid or sodium arsenite.

  • Mobile Phase: A non-polar solvent system, such as hexane:diethyl ether (e.g., 90:10 v/v), is typically used for the separation of neutral lipids. The polarity can be adjusted to optimize the separation.

  • Sample Application: The lipid extract is dissolved in a volatile solvent (e.g., chloroform) and applied as a small spot onto the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.

  • Visualization: The separated lipid spots can be visualized by staining with iodine vapor, charring with a sulfuric acid solution and heat, or by using a fluorescent indicator in the silica gel and viewing under UV light. The retention factor (Rf) values are compared to those of authentic standards for identification.

Biological Role and Signaling Pathways

C14 glyceryl ether is a key intermediate in the biosynthesis of a variety of ether lipids, which play crucial structural and signaling roles in cells.[5][6][7] Ether lipids are important constituents of cellular membranes, particularly in nervous tissue and the heart, where they are thought to contribute to membrane stability and fluidity.[5][8] Furthermore, they are precursors to the potent signaling molecule, Platelet-Activating Factor (PAF).[2][9][10]

Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids is a multi-step enzymatic process that begins in the peroxisomes and is completed in the endoplasmic reticulum. 1-O-tetradecylglycerol can enter this pathway as an intermediate.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum G3P Glycerol-3-Phosphate DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP GPD1 Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Tetradecanoyl-CoA) Fatty_Acyl_CoA->Acyl_DHAP Fatty_Alcohol Fatty Alcohol (e.g., Tetradecanol) Fatty_Acyl_CoA->Fatty_Alcohol FAR1 Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Fatty_Alcohol->Alkyl_DHAP Alkyl_G3P 1-O-Alkyl-Glycerol-3-Phosphate Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase C14_GE 1-O-Tetradecylglycerol (C14 Glyceryl Ether) Alkyl_G3P->C14_GE Phosphatase Alkyl_Acyl_Glycerol 1-O-Alkyl-2-Acyl-Glycerol C14_GE->Alkyl_Acyl_Glycerol Acyltransferase Ether_Phospholipids Ether Phospholipids (e.g., Alkyl-PC, Alkyl-PE) Alkyl_Acyl_Glycerol->Ether_Phospholipids Choline/Ethanolamine Phosphotransferase PAF_Precursor PAF Precursor (1-O-Alkyl-2-Acetyl-Glycerol) Alkyl_Acyl_Glycerol->PAF_Precursor Remodeling Pathway PAF Platelet-Activating Factor (PAF) PAF_Precursor->PAF Cholinephosphotransferase

Caption: Biosynthesis of ether lipids and Platelet-Activating Factor (PAF).

Platelet-Activating Factor (PAF) Signaling Pathway

1-O-tetradecylglycerol is a precursor to PAF. PAF is a potent lipid mediator that exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells. This binding initiates a cascade of intracellular signaling events.

PAF_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Binding G_Protein Gq Protein PAFR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activation Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Phosphorylation of target proteins

Caption: Simplified Platelet-Activating Factor (PAF) signaling pathway.

Conclusion

C14 glyceryl ether is a fundamentally important molecule in the field of lipid research. Its stable ether linkage and capacity for further modification make it a key building block for a diverse range of biologically active lipids. While comprehensive experimental data on all its physical properties remain to be fully elucidated, its central role in the biosynthesis of ether lipids and as a precursor to the potent inflammatory mediator, platelet-activating factor, underscores its significance in cellular physiology and pathology. Further research into the specific physical properties of 1-O-tetradecylglycerol and other long-chain alkylglycerols will provide a more complete understanding of their behavior in biological membranes and their potential as therapeutic agents or targets.

References

Solubility Profile of Myristyl Glyceryl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Myristyl glyceryl ether (also known as 1-O-tetradecylglycerol) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a standardized experimental protocol for determining precise solubility in-house.

Introduction to this compound

This compound is a non-ionic surfactant with a variety of applications in the cosmetic, pharmaceutical, and industrial sectors. Its amphiphilic nature, stemming from a hydrophilic glycerol head and a lipophilic myristyl tail, dictates its solubility in different media. Understanding its solubility in organic solvents is crucial for formulation development, chemical synthesis, and purification processes.

Chemical Properties:

PropertyValueSource
Molecular FormulaC17H36O3--INVALID-LINK--
Molecular Weight288.5 g/mol --INVALID-LINK--
Water Solubility (Predicted)0.00728 mg/mL--INVALID-LINK--
logP (Predicted)5.12--INVALID-LINK--

Synonyms: 1-O-tetradecylglycerol, 3-tetradecoxypropane-1,2-diol, Glycerol 1-tetradecyl ether.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature and patent data. It is important to note that "soluble" in this context implies that the compound is likely to dissolve to a functional extent for common applications, but does not specify the exact concentration.

SolventSolvent TypeQualitative SolubilityReference
WaterProticInsoluble--INVALID-LINK--
EthanolProticSoluble (in formulations)--INVALID-LINK--
AcetoneAproticSoluble (in formulations)--INVALID-LINK--
ChloroformAproticSoluble (in formulations)--INVALID-LINK--
TetrahydrofuranAmphipathicLikely Soluble (synthesis solvent)--INVALID-LINK--
DioxaneAmphipathicLikely Soluble (synthesis solvent)--INVALID-LINK--
Ethylene glycol dimethyl etherAmphipathicLikely Soluble (synthesis solvent)--INVALID-LINK--
HexaneHydrocarbonLikely Soluble (synthesis solvent)--INVALID-LINK--
HeptaneHydrocarbonLikely Soluble (synthesis solvent)--INVALID-LINK--
CyclohexaneHydrocarbonLikely Soluble (synthesis solvent)--INVALID-LINK--
TolueneAromatic HydrocarbonLikely Soluble (synthesis solvent)--INVALID-LINK--
XyleneAromatic HydrocarbonLikely Soluble (synthesis solvent)--INVALID-LINK--

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

3.2. Experimental Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the transferred solution. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility: The solubility (S) is calculated using the following formula:

    S ( g/100 mL) = (C × V × D) / W × 100

    Where:

    • C = Concentration of the diluted sample (g/mL)

    • V = Volume of the volumetric flask (mL)

    • D = Dilution factor

    • W = Weight of the supernatant withdrawn (g)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_sol Prepare Supersaturated Solution (Excess this compound in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-48 hours) prep_sol->equilibration separation Settle or Centrifuge at Constant Temperature equilibration->separation sampling Withdraw and Filter Supernatant separation->sampling dilution Dilute Sample sampling->dilution quantification Quantify by HPLC/GC dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Experimental workflow for determining the solubility of this compound.

Myristyl Glyceryl Ether: A Comprehensive Technical Guide for Non-Ionic Emulsification in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether, a non-ionic surfactant, is gaining attention in the pharmaceutical sciences for its potential as a versatile emulsifier in various drug delivery systems. Its amphiphilic nature, stemming from a hydrophilic glycerol head and a lipophilic myristyl (C14) tail, allows for the stabilization of oil-in-water (O/W) and water-in-oil (W/O) emulsions. This technical guide provides an in-depth overview of the core physicochemical properties, experimental applications, and potential mechanisms of action of this compound in the context of pharmaceutical research and development.

Physicochemical Properties

The emulsifying capacity and in-vivo performance of this compound are dictated by its physicochemical characteristics. While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from the broader class of alkyl glyceryl ethers.[1]

Table 1: Physicochemical Properties of this compound and Related Alkyl Glyceryl Ethers

PropertyValue/RangeRemarks
IUPAC Name 3-(tetradecyloxy)propane-1,2-diol[2]
CAS Number 1561-06-4[2]
Molecular Formula C₁₇H₃₆O₃[2]
Molecular Weight 288.5 g/mol [2]
Appearance Solid at room temperature (general for alkyl glyceryl ethers)[1]
Solubility Limited solubility in water, soluble in organic solventsIncreased chain length leads to greater hydrophobicity.[1]
Hydrophile-Lipophile Balance (HLB) Estimated: 8-12This is an estimated range. The HLB system is a guide for selecting emulsifiers, with values of 8-18 being suitable for O/W emulsions.[3] The exact value depends on the specific synthesis and purity.
Critical Micelle Concentration (CMC) Not experimentally determined. Expected to be in the micromolar to low millimolar range.The CMC for non-ionic surfactants is influenced by the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup. For polyoxyethylene alkyl ethers (a class of non-ionic surfactants), CMCs can range from 10⁻⁶ to 10⁻² M.[4]

Experimental Protocols

The following section outlines a general methodology for the preparation and characterization of an oil-in-water (O/W) emulsion using this compound. This protocol is based on established methods for formulating emulsions with similar non-ionic surfactants.

Materials and Equipment
  • This compound

  • Oil phase (e.g., isopropyl myristate, medium-chain triglycerides)

  • Aqueous phase (e.g., purified water, buffer solution)

  • Active Pharmaceutical Ingredient (API)

  • Homogenizer (e.g., high-shear mixer, microfluidizer)

  • Magnetic stirrer and hot plate

  • Particle size analyzer

  • Microscope

  • Viscometer

  • pH meter

Emulsion Preparation Workflow

The following diagram illustrates a typical workflow for the preparation of an O/W emulsion stabilized by this compound.

Emulsion_Preparation_Workflow Experimental Workflow for O/W Emulsion Preparation A Oil Phase Preparation C Pre-emulsification A->C Heat to 70-80°C B Aqueous Phase Preparation B->C Heat to 70-80°C D Homogenization C->D E Droplet Size Analysis D->E F Viscosity Measurement D->F G pH Determination D->G H Stability Assessment D->H

Caption: O/W Emulsion Preparation Workflow.

Detailed Methodology
  • Phase Preparation:

    • Oil Phase: Dissolve the desired amount of the active pharmaceutical ingredient (API) in the oil phase. Add this compound to the oil phase. Heat the mixture to 70-80°C with gentle stirring until all components are fully dissolved and homogenous.

    • Aqueous Phase: Heat the aqueous phase to 70-80°C.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while stirring with a magnetic stirrer.

    • Subject the coarse emulsion to high-shear homogenization for a specified period (e.g., 5-10 minutes) to reduce the droplet size. For smaller and more uniform droplets, a microfluidizer can be used.

  • Cooling and Characterization:

    • Allow the emulsion to cool to room temperature with gentle stirring.

    • Droplet Size and Morphology: Analyze the droplet size distribution using a particle size analyzer. Observe the emulsion morphology using an optical microscope.

    • Viscosity: Measure the viscosity of the final emulsion using a viscometer.

    • pH: Determine the pH of the emulsion.

    • Stability: Assess the physical stability of the emulsion by observing for any phase separation, creaming, or coalescence over a defined period at different storage conditions (e.g., room temperature, 4°C, 40°C).

Mechanism of Action in Drug Delivery

This compound's role in drug delivery extends beyond simple emulsification. It can also act as a penetration enhancer, particularly in transdermal drug delivery systems.[5] The proposed mechanisms involve its interaction with the stratum corneum, the outermost layer of the skin.

Conceptual Pathway for Skin Penetration Enhancement

The following diagram illustrates the conceptual mechanism by which this compound may enhance the penetration of an API through the stratum corneum.

Skin_Penetration_Enhancement Conceptual Mechanism of Skin Penetration Enhancement MGE This compound in Formulation SC Stratum Corneum MGE->SC Lipid_Disruption Disruption of Intercellular Lipids SC->Lipid_Disruption Fluidization Increased Lipid Fluidity Lipid_Disruption->Fluidization Permeability Increased Permeability of Stratum Corneum Fluidization->Permeability API_Penetration Enhanced API Penetration Permeability->API_Penetration

Caption: Skin Penetration Enhancement Mechanism.

Surfactants can enhance skin permeation through several mechanisms, including:

  • Disruption of the Stratum Corneum: The lipophilic tail of this compound can insert into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure.[6]

  • Increased Fluidity: This disruption leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for the drug to diffuse through.

  • Solubilization of Lipids: this compound may also solubilize some of the intercellular lipids, further compromising the barrier function of the stratum corneum.[5]

Applications in Drug Delivery

The properties of this compound make it a suitable candidate for various pharmaceutical formulations:

  • Topical and Transdermal Delivery: Its potential as a penetration enhancer makes it valuable for delivering APIs through the skin to treat local conditions or for systemic absorption.[7]

  • Oral Formulations: As a non-ionic emulsifier, it can be used to formulate self-emulsifying drug delivery systems (SEDDS) or microemulsions to improve the oral bioavailability of poorly water-soluble drugs.[8]

  • Parenteral Emulsions: Its biocompatibility, though needing thorough investigation, could allow for its use in intravenous lipid emulsions for drug targeting and controlled release.

Safety and Toxicology

Alkyl glyceryl ethers, as a class, are generally considered to have low toxicity.[1] However, for any new excipient, a comprehensive safety assessment is crucial. Key considerations include:

  • Skin Irritation and Sensitization: For topical applications, the potential for skin irritation and allergic contact dermatitis must be evaluated.

  • Hemocompatibility: For parenteral formulations, the hemolytic potential and interaction with blood components need to be thoroughly assessed.

  • Cytotoxicity: In vitro cytotoxicity studies using relevant cell lines are necessary to determine its safety at the cellular level.

Conclusion

This compound presents a promising, yet underexplored, non-ionic emulsifier for pharmaceutical applications. Its amphiphilic character and potential as a skin penetration enhancer make it a candidate for a range of drug delivery systems. Further research is warranted to establish its specific physicochemical parameters, such as HLB and CMC, and to conduct comprehensive studies on its efficacy and safety in various drug formulations. This will enable its full potential to be realized in the development of novel and effective therapeutic products.

References

Spectroscopic Analysis of Myristyl Glyceryl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myristyl Glyceryl Ether, also known as 1-O-tetradecyl-sn-glycerol, is a monoalkyl glyceryl ether with the chemical formula C₁₇H₃₆O₃.[1] It finds applications in the cosmetics industry, primarily as a skin-conditioning agent.[2] A thorough understanding of its molecular structure is crucial for quality control, formulation development, and safety assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to elucidate its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the myristyl chain and the glycerol backbone. The protons on the carbon adjacent to the ether oxygen are deshielded and appear at a lower field (higher ppm value) compared to the other methylene protons of the alkyl chain.[3]

Proton Assignment Chemical Shift (δ) ppm (approx.) Multiplicity Coupling Constant (J) Hz (approx.)
-CH₃ (Myristyl chain)0.88Triplet6.8
-(CH₂)₁₁- (Myristyl chain)1.25Multiplet-
-CH₂-CH₂-O- (Myristyl chain)1.55Multiplet-
-CH₂-O- (Myristyl chain)3.42Triplet6.6
-O-CH₂-CH(OH)- (Glycerol)3.45 - 3.55Multiplet-
-CH(OH)-CH₂OH (Glycerol)3.60 - 3.70Multiplet-
-CH(OH)- (Glycerol)3.80 - 3.90Multiplet-
-OH (Glycerol)Broad Singlet--
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms attached to the ether and hydroxyl groups are shifted downfield. Ether carbon atoms typically absorb in the 50 to 80 δ range.[3]

Carbon Assignment Chemical Shift (δ) ppm (approx.)
-CH₃ (Myristyl chain)14.1
-(CH₂)₁₁- (Myristyl chain)22.7 - 31.9
-CH₂-CH₂-O- (Myristyl chain)26.1
-CH₂-O- (Myristyl chain)71.8
-O-CH₂-CH(OH)- (Glycerol)70.5
-CH(OH)-CH₂OH (Glycerol)64.2
-CH(OH)- (Glycerol)72.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to O-H stretching, C-H stretching, and C-O stretching.[3]

Vibrational Mode Frequency (cm⁻¹) (approx.) Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3550Strong, Broad
C-H Stretch (Alkyl)2850 - 2960Strong
C-O Stretch (Ether)1050 - 1150Strong
C-O Stretch (Primary Alcohol)~1050Strong
C-O Stretch (Secondary Alcohol)~1100Strong
O-H Bend1350 - 1480Medium
CH₂ Bend~1465Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular ion peak for this compound (C₁₇H₃₆O₃) is expected at m/z 288.5.[1] The fragmentation of ethers is often initiated by cleavage of the C-C bond adjacent (alpha) to the oxygen atom.

Fragment (m/z) Possible Structure / Loss
288.5[M]⁺ (Molecular Ion)
271[M - OH]⁺
257[M - CH₂OH]⁺
101[CH₂(OH)CH(OH)CH₂]⁺
75[CH₂(OH)CH=OH]⁺
45[CH₂=OH]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Acquire the spectrum at room temperature.

  • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same instrument, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Proton decoupling is used to simplify the spectrum to singlets for each carbon.

  • A wider spectral width (e.g., 0-220 ppm) is used.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

FT-IR Spectrum Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • If derivatization is required to improve volatility and thermal stability, the hydroxyl groups can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

  • A gas chromatograph equipped with a mass selective detector is used.

  • Inject 1 µL of the prepared sample into the GC.

  • Use a non-polar capillary column (e.g., DB-5ms).

  • The oven temperature program can start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the compound.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • The mass spectrum is recorded over a mass range of m/z 40-500.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Structure Complete Molecular Characterization Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Flow_of_Spectroscopic_Data_Integration Start Spectroscopic Data Acquisition NMR_Data NMR Data (¹H & ¹³C Chemical Shifts, Coupling Constants) Start->NMR_Data IR_Data IR Data (Vibrational Frequencies) Start->IR_Data MS_Data MS Data (Molecular Ion Peak, Fragmentation Pattern) Start->MS_Data Analysis_NMR Analysis of Carbon-Hydrogen Framework NMR_Data->Analysis_NMR Analysis_IR Identification of Functional Groups (OH, C-O, C-H) IR_Data->Analysis_IR Analysis_MS Determination of Molecular Formula and Key Fragments MS_Data->Analysis_MS Integration Data Integration and Structural Confirmation Analysis_NMR->Integration Analysis_IR->Integration Analysis_MS->Integration Final_Structure Verified Structure of This compound Integration->Final_Structure

Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Myristyl Glyceryl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis in Cosmetics

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] In the cosmetics industry, TGA is instrumental in determining the thermal stability of raw materials and finished products.[2][3] For an ingredient like Myristyl glyceryl ether, TGA can provide critical data on its decomposition temperature, moisture content, and the presence of any volatile impurities, all of which are essential parameters for ensuring product safety, efficacy, and shelf-life.[4]

Experimental Protocol: TGA of this compound

The following is a detailed experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on established methodologies for the thermal analysis of cosmetic ingredients and similar organic compounds.[1][5]

1. Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Standard aluminum or ceramic sample pans.

  • A source of high-purity nitrogen gas for creating an inert atmosphere.

  • A source of dry air or oxygen for studying oxidative stability.

2. Sample Preparation:

  • Ensure the this compound sample is homogeneous. If it is a solid, a representative sample of 5-10 mg should be accurately weighed directly into the TGA sample pan.

  • For comparative studies, ensure consistent sample mass across all experiments.

3. TGA Instrument Parameters:

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp up from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is standard for initial screening of thermal stability.

  • Atmosphere:

    • For assessing thermal decomposition, use an inert atmosphere of nitrogen with a purge rate of 50 mL/min.

    • To evaluate oxidative stability, a separate run should be conducted using an atmosphere of dry air or a nitrogen/oxygen mixture with the same purge rate.

  • Data Collection:

    • Record the sample mass (in %) as a function of temperature (°C).

    • Record the first derivative of the mass loss curve (DTG), which shows the rate of mass loss.

4. Data Analysis:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment. For many organic compounds, this will be close to zero.

  • Mass Loss Steps: Identify distinct steps in the TGA curve, which may correspond to the loss of moisture, residual solvents, or different stages of decomposition.

Representative TGA Data

Due to the absence of specific TGA data for this compound in the public domain, the following table summarizes representative data that could be expected based on the analysis of similar long-chain ethers, lipids, and cosmetic emollients.[5][6]

ParameterRepresentative Value (Nitrogen Atmosphere)Representative Value (Air Atmosphere)Description
Tonset (°C) 220 - 250200 - 230The temperature at which thermal degradation begins. The lower onset in air suggests oxidative degradation.
Tpeak (°C) 280 - 320270 - 300The temperature of the maximum rate of decomposition.
Mass Loss at 400°C (%) > 95%> 95%Indicates near-complete decomposition at this temperature.
Residual Mass at 600°C (%) < 2%< 1%Minimal residue suggests a clean decomposition process.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of a cosmetic ingredient like this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Interpretation Sample Homogeneous Sample of this compound Weighing Weigh 5-10 mg in TGA Pan Sample->Weighing TGA_Instrument Load Sample into TGA Instrument Weighing->TGA_Instrument Set_Parameters Set Experimental Parameters (Heating Rate, Atmosphere) TGA_Instrument->Set_Parameters Run_Analysis Execute Temperature Program (e.g., 30-600°C at 10°C/min) Set_Parameters->Run_Analysis Data_Acquisition Record Mass Loss vs. Temperature Run_Analysis->Data_Acquisition Generate_Curves Generate TGA and DTG Curves Data_Acquisition->Generate_Curves Analyze_Data Determine Tonset, Tpeak, and Residual Mass Generate_Curves->Analyze_Data Report Generate Analysis Report Analyze_Data->Report

TGA Experimental Workflow for this compound.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of cosmetic ingredients like this compound. While specific data for this compound is not widely published, the experimental protocol and representative data presented in this guide provide a solid foundation for its analysis. By following a systematic TGA workflow, researchers and formulation scientists can obtain valuable insights into the thermal stability of this compound, ensuring the development of safe, stable, and effective cosmetic and pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Myristyl Glyceryl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether, also known as 1-O-tetradecylglycerol, is a monoalkyl glycerol ether with a C14 alkyl chain. Alkyl glyceryl ethers are a class of ether lipids that are of significant interest in the pharmaceutical and cosmetic industries due to their unique chemical properties and biological activities. They are found in various natural sources, including shark liver oil, and have been investigated for their potential as anticancer agents, immune modulators, and drug delivery vehicles. The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers, and it provides a reliable route for the synthesis of this compound in the laboratory.

This document provides a detailed protocol for the synthesis of this compound via a two-step Williamson ether synthesis, involving the protection of glycerol as solketal (isopropylidene glycerol) to ensure mono-alkylation, followed by deprotection to yield the desired product.

Principle of the Synthesis

The Williamson ether synthesis of this compound is performed in two main stages to ensure the selective formation of the mono-ether and avoid the production of di- and tri-substituted glycerol ethers.

  • Protection of Glycerol: Glycerol is first reacted with acetone in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal or isopropylidene glycerol. This step protects the 1,2-diol of glycerol, leaving the primary hydroxyl group at the 3-position available for alkylation.

  • Williamson Ether Synthesis: The protected solketal is then deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide subsequently reacts with myristyl bromide (1-bromotetradecane) in an SN2 reaction to form the protected this compound intermediate.

  • Deprotection: Finally, the isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound (3-(tetradecyloxy)propane-1,2-diol).

Experimental Protocols

Part 1: Synthesis of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

Materials:

  • Glycerol (anhydrous)

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure solketal as a colorless liquid.

Part 2: Synthesis of (±)-2,2-Dimethyl-4-((tetradecyloxy)methyl)-1,3-dioxolane

Materials:

  • (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromotetradecane (Myristyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of solketal (1.0 eq) in anhydrous DMF to the NaH suspension dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Slowly add 1-bromotetradecane (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the protected this compound.

Part 3: Synthesis of 3-(Tetradecyloxy)propane-1,2-diol (this compound)

Materials:

  • (±)-2,2-Dimethyl-4-((tetradecyloxy)methyl)-1,3-dioxolane

  • Methanol

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified protected this compound (1.0 eq) in methanol.

  • Add 1 M aqueous hydrochloric acid (e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound as a white solid.

Data Presentation

Table 1: Reagent Properties and Stoichiometry

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (eq)
Part 1: Solketal Synthesis
Glycerol92.091.2611.0
Acetone58.080.7915.0
p-TSA190.22-0.02
Part 2: Etherification
Solketal132.161.0641.0
Sodium Hydride (60%)40.00-1.2
1-Bromotetradecane277.281.0191.1
Part 3: Deprotection
Protected Ether328.54-1.0
Hydrochloric Acid (1M)36.46~1.0Catalytic

Table 2: Product Information and Expected Yield

ProductMolar Mass ( g/mol )Theoretical YieldTypical Yield (%)Appearance
Solketal132.16Based on Glycerol80-90%Colorless Liquid
Protected Ether328.54Based on Solketal70-85%Colorless Oil
This compound288.47Based on Protected Ether>90%White Solid

Table 3: Spectroscopic Data for this compound

SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ 3.85-3.95 (m, 1H, -CH(OH)-), 3.65-3.75 (m, 1H, -CH₂OH), 3.55-3.65 (m, 1H, -CH₂OH), 3.45-3.55 (m, 2H, -O-CH₂-CH(OH)-), 3.40 (t, 2H, -O-CH₂-(CH₂)₁₂-), 2.5-3.0 (br s, 2H, -OH), 1.50-1.60 (m, 2H, -O-CH₂-CH₂-), 1.20-1.40 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 72.5 (-O-CH₂-CH(OH)-), 71.9 (-O-CH₂-(CH₂)₁₂-), 70.8 (-CH(OH)-), 64.4 (-CH₂OH), 31.9, 29.7, 29.6, 29.4, 29.3, 26.1, 22.7 (Alkyl Chain CH₂), 14.1 (-CH₃)
IR (KBr, cm⁻¹) 3300-3400 (O-H stretch, broad), 2920, 2850 (C-H stretch), 1120 (C-O-C stretch)
Mass Spec (ESI+) m/z 311.2 [M+Na]⁺

Visualization of Experimental Workflow

Williamson_Ether_Synthesis cluster_part1 Part 1: Protection cluster_part2 Part 2: Williamson Ether Synthesis cluster_part3 Part 3: Deprotection Glycerol Glycerol Solketal_Synth Reaction: Reflux with Dean-Stark Glycerol->Solketal_Synth Acetone Acetone Acetone->Solketal_Synth pTSA p-TSA (cat.) pTSA->Solketal_Synth Solketal Solketal (Protected Glycerol) Solketal_Synth->Solketal Solketal->Solketal_in Ether_Synth Reaction: DMF, 60-70°C Protected_Ether Protected Myristyl Glyceryl Ether Ether_Synth->Protected_Ether NaH Sodium Hydride NaH->Ether_Synth Myristyl_Br Myristyl Bromide Myristyl_Br->Ether_Synth Protected_Ether->Protected_Ether_in Deprotection Reaction: Methanol, RT Final_Product This compound Deprotection->Final_Product HCl Aqueous HCl HCl->Deprotection

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: Laboratory Synthesis of 1-O-tetradecylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-O-tetradecylglycerol, a monoalkylglycerol ether lipid. Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. These molecules are not only structural components of cell membranes but are also implicated in various cell signaling pathways, including immune responses and anti-tumor activities.[1][2][3][4] This protocol outlines a reliable two-step synthetic route starting from the commercially available chiral building block, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal. The synthesis involves the etherification of (S)-solketal with 1-bromotetradecane, followed by the acidic removal of the isopropylidene protecting group. This method is suitable for researchers in lipid chemistry, drug development, and cell biology requiring high-purity 1-O-tetradecylglycerol for their studies.

Chemical Principles and Strategy

The synthesis of 1-O-tetradecylglycerol is achieved through a straightforward and efficient two-step process. The overall strategy relies on the use of a protecting group to ensure regioselective alkylation at the primary hydroxyl group of glycerol.

  • Protection: The synthesis begins with (S)-1,2-isopropylideneglycerol ((S)-solketal), a derivative of glycerol where the adjacent hydroxyl groups at positions sn-2 and sn-3 are protected as a stable cyclic acetal.[5] This protection leaves the primary hydroxyl group at sn-1 available for reaction.

  • Etherification (Williamson Ether Synthesis): The free primary alcohol of solketal is deprotonated using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, 1-bromotetradecane, to form the ether bond. This classic method is a variation of the Williamson ether synthesis.[5]

  • Deprotection: The final step involves the hydrolytic cleavage of the isopropylidene (acetal) protecting group under mild acidic conditions. This regenerates the diol functionality at the sn-2 and sn-3 positions, yielding the target molecule, 1-O-tetradecylglycerol.

Experimental Protocols

This section details the step-by-step procedures for the synthesis and purification of 1-O-tetradecylglycerol.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
(S)-(+)-1,2-Isopropylideneglycerol ((S)-solketal)C₆H₁₂O₃132.16Sigma-Aldrich≥98%
Sodium Hydride (NaH), 60% dispersion in mineral oilNaH24.00Sigma-Aldrich60%
1-BromotetradecaneC₁₄H₂₉Br277.28Alfa Aesar98%
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Acros Organics99.8%
Hydrochloric Acid (HCl), concentratedHCl36.46Fisher Chemical37%
Diethyl Ether (Et₂O), anhydrousC₄H₁₀O74.12J.T. Baker≥99%
Ethyl Acetate (EtOAc), ACS GradeC₄H₈O₂88.11VWR≥99.5%
Hexane, ACS GradeC₆H₁₄86.18VWR≥98.5%
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37EMD≥99.5%
Silica Gel, column chromatography gradeSiO₂60.08Sorbent Tech.60 Å, 230-400 mesh
Step 1: Synthesis of (S)-1-O-tetradecyl-2,3-isopropylideneglycerol

Procedure:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g, 30.0 mmol, 1.5 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.

  • Add 50 mL of anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve (S)-solketal (2.64 g, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.

  • Add 1-bromotetradecane (6.10 g, 22.0 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 8:2).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of 10 mL of cold water.

  • Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 2: Synthesis of (S)-1-O-tetradecylglycerol

Procedure:

  • Dissolve the crude (S)-1-O-tetradecyl-2,3-isopropylideneglycerol from Step 1 in 50 mL of methanol in a 250 mL round-bottom flask.

  • Add 10 mL of 2M hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Neutralize the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 1-O-tetradecylglycerol.

Step 3: Purification

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product from Step 2 in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column and elute using a gradient solvent system, starting with Hexane/Ethyl Acetate (9:1) and gradually increasing the polarity to Hexane/Ethyl Acetate (1:1).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-O-tetradecylglycerol as a white solid.

Data Presentation

Reaction Parameters and Expected Yields
StepReactionMolar Ratio (Solketal:Base:Alkyl Halide)Temperature (°C)Time (h)Typical Yield (%)
1Etherification1 : 1.5 : 1.16012-1685 - 95%
2Deprotection-Room Temp.4-690 - 98%
Overall - - - - 75 - 90%
Physicochemical Properties of 1-O-tetradecylglycerol
PropertyValue
IUPAC Name(S)-3-(tetradecyloxy)propane-1,2-diol
Molecular FormulaC₁₇H₃₆O₃
Molecular Weight288.47 g/mol
AppearanceWhite waxy solid
Melting Point63-65 °C

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_intermediate Intermediate Product cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Purification cluster_final Final Product Solketal (S)-Solketal Alkylation Williamson Ether Synthesis in Anhydrous DMF, 60°C Solketal->Alkylation AlkylHalide 1-Bromotetradecane AlkylHalide->Alkylation Base Sodium Hydride Base->Alkylation ProtectedProduct Protected Ether Lipid (1-O-tetradecyl-2,3-isopropylideneglycerol) Alkylation->ProtectedProduct Crude intermediate Deprotection Acidic Hydrolysis (HCl in Methanol) ProtectedProduct->Deprotection Purification Silica Gel Column Chromatography Deprotection->Purification Crude final product FinalProduct 1-O-tetradecylglycerol Purification->FinalProduct Pure product

Caption: Synthetic workflow for 1-O-tetradecylglycerol.

Conceptual Role of Ether Lipids in Cell Signaling

Ether lipids, such as 1-O-tetradecylglycerol, serve as precursors for more complex signaling molecules. After synthesis, they can be further modified (e.g., acylated or phosphorylated) to generate bioactive lipids that modulate key cellular processes by interacting with specific receptors or enzymes.[1][6]

Signaling_Pathway cluster_synthesis Lipid Metabolism cluster_signaling Downstream Signaling cluster_response Cellular Response AG 1-O-tetradecylglycerol (Alkylglycerol) DAGe Diacylglyceryl Ether (DAGE) AG->DAGe Acylation PL Ether Phospholipid (e.g., PAF precursor) AG->PL Phosphorylation & Acylation Receptor G-Protein Coupled Receptor (GPCR) DAGe->Receptor Receptor Binding PKC Protein Kinase C (PKC) Activation DAGe->PKC Enzyme Modulation PL->Receptor Receptor Binding PL->PKC Enzyme Modulation Receptor->PKC MAPK MAP Kinase Cascade PKC->MAPK Response Gene Expression Immune Response Cell Proliferation MAPK->Response

Caption: Role of alkylglycerols as precursors in signaling pathways.

References

Application Note: High-Purity Myristyl Glyceryl Ether via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Myristyl glyceryl ether (1-O-tetradecylglycerol), a monoalkyl glycerol ether of interest in pharmaceutical and cosmetic research, using silica gel flash column chromatography. The described methodology allows for the efficient removal of impurities, such as unreacted starting materials and di- or tri-substituted glycerol byproducts, yielding the target compound with high purity. This document outlines the necessary materials, equipment, and a step-by-step procedure, including recommendations for solvent gradient optimization.

Introduction

This compound is a lipid belonging to the class of glyceryl ethers, which are characterized by an alkyl chain attached to a glycerol backbone via an ether linkage. These compounds are of significant interest due to their diverse biological activities and potential as drug delivery vehicles. The synthesis of this compound can result in a mixture of mono-, di-, and tri-substituted products, as well as unreacted myristyl alcohol and glycerol derivatives. Therefore, a robust purification method is crucial to isolate the desired mono-substituted product with high purity for subsequent in vitro and in vivo studies. Flash column chromatography on silica gel is a widely used, efficient, and scalable technique for the purification of moderately polar organic compounds like this compound.

Experimental Protocol

This protocol is a representative method for the purification of this compound on a multi-gram scale. The parameters may be adjusted based on the specific impurity profile of the crude product and the scale of the purification.

Materials and Equipment
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size)

  • Mobile Phase Solvents:

    • Solvent A: n-Hexane (or petroleum ether)

    • Solvent B: Ethyl acetate

  • Crude Sample: this compound (crude reaction mixture)

  • Glassware: Chromatography column, separatory funnel (for gradient elution), collection tubes/flasks, round-bottom flasks

  • Equipment: Flash chromatography system (optional, can be performed manually), rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, TLC developing chamber, fume hood.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.

  • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

Column Packing (Wet Method)
  • Secure a glass chromatography column vertically in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add a thin protective layer of sand on top of the silica bed.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

Chromatographic Purification
  • Carefully load the prepared sample onto the top of the silica gel column.

  • Begin elution with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Collect fractions in appropriately sized test tubes or flasks.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is outlined in the table below.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. A common TLC stain for visualizing lipids is a potassium permanganate solution.

  • Combine the fractions containing the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following tables provide a representative elution gradient and expected results for the purification of this compound.

Table 1: Representative Gradient Elution Profile

Step Solvent A (Hexane) Solvent B (Ethyl Acetate) Column Volumes (CV) Purpose
195%5%2Elution of non-polar impurities
290%10%3Elution of less polar byproducts
380%20%5Elution of this compound
470%30%3Continued elution of the product
550%50%2Elution of more polar impurities

Table 2: Expected Purification Performance

Parameter Value Notes
Crude Purity ~60-70%Varies depending on the synthesis reaction.
Final Purity >98%As determined by GC-MS or NMR analysis.
Typical Yield 80-90%Based on the amount of this compound in the crude mixture.
Rf of Product ~0.3In 80:20 Hexane:Ethyl Acetate on a silica TLC plate.
Stationary Phase Silica Gel230-400 mesh.
Sample Loading 1-5% (w/w)Grams of crude product per gram of silica gel.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Purification_Workflow Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product crude_sample Crude this compound sample_prep Sample Preparation (Dissolution or Dry Loading) crude_sample->sample_prep loading Sample Loading sample_prep->loading column_packing Column Packing (Silica Gel Slurry) column_packing->loading elution Gradient Elution (Hexane/Ethyl Acetate) loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified this compound (>98%) evaporation->pure_product

Caption: A flowchart illustrating the major stages of this compound purification.

Conclusion

The described flash column chromatography protocol provides a reliable and efficient method for obtaining high-purity this compound. The use of a gradient elution with a hexane and ethyl acetate solvent system on a silica gel stationary phase allows for the effective separation of the desired monoalkyl glycerol ether from common reaction impurities. This purification is a critical step for ensuring the quality and reliability of the compound for its intended applications in research and development.

Application Notes and Protocols for Myristyl Glyceryl Ether in Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether is a glyceryl ether that, due to its amphiphilic nature, holds potential as a stabilizer in nanoparticle formulations, particularly in lipid-based systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its structure, comprising a hydrophilic glycerol head and a lipophilic myristyl tail, allows it to partition at the oil-water interface, reducing interfacial tension and preventing particle aggregation. These application notes provide an overview of the potential use of this compound in nanoparticle stabilization, drawing upon established principles of lipid nanoparticle formulation. While specific data for this compound is limited, the following protocols are based on methodologies used for structurally similar lipids like glyceryl monostearate and general principles of SLN and NLC preparation.

Principle of Stabilization

This compound can contribute to the stability of nanoparticles through steric hindrance. The hydrophilic glycerol moieties would orient towards the aqueous phase, creating a hydrated layer around the nanoparticle surface. This layer physically prevents close contact between individual nanoparticles, thereby inhibiting aggregation and maintaining a stable dispersion.

Experimental Protocols

The following are generalized protocols for the preparation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) where this compound could potentially be used as a solid lipid or co-surfactant. Researchers should optimize these protocols for their specific drug and application.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (Hot Homogenization Technique)

This method is suitable for thermostable drugs and involves the emulsification of a melted lipid phase into a hot aqueous phase.

Materials:

  • This compound (as the solid lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) at a high speed for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.[1] The temperature should be maintained above the lipid's melting point.

  • Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.

  • Purification (Optional): Remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

G cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase cluster_homogenization Homogenization cluster_final_steps Final Steps lp1 Melt this compound lp2 Dissolve Drug in Molten Lipid lp1->lp2 h1 Form Pre-emulsion (High-Shear Mixing) lp2->h1 ap1 Heat Water + Surfactant ap1->h1 h2 High-Pressure Homogenization h1->h2 fs1 Cool to Room Temperature h2->fs1 fs2 SLN Formation fs1->fs2 fs3 Optional: Purification fs2->fs3

Workflow for SLN preparation via hot homogenization.
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) using the Microemulsion Method

NLCs are a modified version of SLNs where a liquid lipid is incorporated into the solid lipid matrix, which can improve drug loading and reduce drug expulsion.

Materials:

  • This compound (solid lipid)

  • Liquid lipid (e.g., Oleic acid, Capryol 90)

  • Drug to be encapsulated

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

Procedure:

  • Lipid Mixture Preparation: Melt the this compound and mix it with the liquid lipid at a temperature above the solid lipid's melting point. Dissolve the drug in this lipid mixture.

  • Microemulsion Formation: In a separate vessel, prepare an aqueous solution of the surfactant and co-surfactant, heated to the same temperature as the lipid mixture. Add the aqueous phase to the lipid mixture with gentle stirring until a clear or translucent microemulsion is formed.

  • Nanoparticle Precipitation: Disperse the hot microemulsion into cold water (2-4°C) under moderate stirring. The rapid cooling will cause the lipids to precipitate, forming NLCs. The ratio of microemulsion to cold water is typically in the range of 1:25 to 1:50.[2]

  • Purification (Optional): The NLC dispersion can be purified to remove excess surfactants.

G cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase cluster_formation Formation cluster_final_step Final Step lp1 Melt Solid Lipid (this compound) lp2 Add Liquid Lipid + Drug lp1->lp2 f1 Mix Phases to Form Microemulsion lp2->f1 ap1 Heat Water + Surfactant + Co-surfactant ap1->f1 f2 Disperse in Cold Water f1->f2 f3 NLC Precipitation f2->f3 fs1 Optional: Purification f3->fs1

Workflow for NLC preparation via the microemulsion method.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

FormulationThis compound (%)Surfactant (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLN-MGE-151.0150 ± 50.21 ± 0.02-25.3 ± 1.5
SLN-MGE-2101.0180 ± 70.25 ± 0.03-22.1 ± 1.8
NLC-MGE-17 (Solid) / 3 (Liquid)1.5130 ± 40.18 ± 0.02-28.7 ± 1.2
NLC-MGE-25 (Solid) / 5 (Liquid)1.5165 ± 60.23 ± 0.03-24.5 ± 1.6

Table 2: Drug Loading and Release Characteristics

FormulationDrug Loading (%)Encapsulation Efficiency (%)Drug Release at 24h (%)
SLN-MGE-12.5 ± 0.285.2 ± 3.165.7 ± 4.2
SLN-MGE-22.1 ± 0.380.5 ± 2.860.1 ± 3.9
NLC-MGE-14.8 ± 0.492.3 ± 2.575.3 ± 4.8
NLC-MGE-24.2 ± 0.388.9 ± 2.970.8 ± 4.5

Characterization Methods

To evaluate the efficacy of this compound as a nanoparticle stabilizer, the following characterization techniques are recommended:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). This provides information on the average particle size and the width of the size distribution.

  • Zeta Potential: Measured using Laser Doppler Velocimetry. This indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.

  • Entrapment Efficiency and Drug Loading: Quantified by separating the unencapsulated drug from the nanoparticle dispersion (e.g., by ultracentrifugation or dialysis) and measuring the drug concentration in both fractions using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • In Vitro Drug Release: Typically studied using a dialysis bag method, where the nanoparticle dispersion is placed in a dialysis membrane against a release medium, and the amount of drug released over time is measured.

Conclusion

This compound presents a promising, yet underexplored, candidate for the stabilization of nanoparticles, particularly within SLN and NLC systems. The protocols and characterization frameworks provided here offer a starting point for researchers to investigate its potential. It is anticipated that its structural properties would lend it to forming stable and efficient drug delivery systems. Further empirical studies are necessary to fully elucidate its performance and optimize its use in various nanoparticle formulations.

References

Application Notes and Protocols for Myristyl Glyceryl Ether-Based Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery technology, offering a versatile platform for the controlled release and targeted delivery of therapeutic agents. Comprised of a solid lipid core stabilized by surfactants, SLNs combine the advantages of polymeric nanoparticles, emulsions, and liposomes while mitigating some of their respective drawbacks.[1] Myristyl glyceryl ether, a lipid with suitable biocompatibility and a melting point appropriate for pharmaceutical processing, serves as an excellent matrix for the encapsulation of both lipophilic and hydrophilic drugs.[2][3] These nanoparticles are particularly advantageous for enhancing the bioavailability of poorly soluble drugs, protecting sensitive molecules from degradation, and achieving sustained release profiles.[4][5]

This document provides a detailed protocol for the preparation of this compound-based SLNs using the hot homogenization technique followed by ultrasonication. This method is widely adopted due to its scalability, reproducibility, and the ability to produce nanoparticles with a narrow size distribution.[6][7]

Experimental Protocols

Materials
  • Lipid: this compound

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Tween 80

  • Drug: Model lipophilic drug (e.g., Curcumin) or hydrophilic drug

  • Aqueous Phase: Deionized water

Equipment
  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • High-pressure homogenizer (optional, for further size reduction)

  • Magnetic stirrer with heating plate

  • Water bath

  • Particle size analyzer (e.g., Malvern Zetasizer)

  • Spectrophotometer (for drug quantification)

Preparation of this compound-Based SLNs

The hot homogenization and ultrasonication method is a robust technique for the preparation of SLNs.[8] The process involves the emulsification of the melted lipid phase in a hot aqueous surfactant solution, followed by high-energy homogenization to produce a nanoemulsion. Subsequent cooling leads to the solidification of the lipid droplets, forming the SLNs.[7]

Step-by-Step Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amount of this compound (e.g., 1-5% w/v).

    • If encapsulating a lipophilic drug, dissolve it in the molten lipid.

    • Heat the lipid phase to a temperature approximately 5-10°C above the melting point of this compound, under gentle stirring, until a clear liquid is formed.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the desired amount of surfactant (e.g., 0.5-2.5% w/v).

    • Dissolve the surfactant in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-energy homogenization.

      • Ultrasonication: Sonicate the pre-emulsion using a probe sonicator at a specific amplitude (e.g., 50-70%) for a defined period (e.g., 15-30 minutes) in a pulsed mode to avoid excessive heating.

      • High-Pressure Homogenization (Optional): For even smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).[7][9]

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The rapid cooling facilitates the precipitation of the lipid, leading to the formation of solid lipid nanoparticles.[7]

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation followed by resuspension in deionized water.

Characterization of SLNs

The physicochemical properties of the prepared SLNs are critical for their performance and stability. Key parameters to be evaluated include:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and colloidal stability of the nanoparticles.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified by separating the unencapsulated drug from the SLN dispersion and measuring the drug concentration in both fractions.

Formulas for EE and DL:

  • Encapsulation Efficiency (%EE): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100

  • Drug Loading (%DL): ((Total amount of drug - Amount of free drug) / Total weight of nanoparticles) x 100

Data Presentation

The following tables summarize typical quantitative data for this compound-based SLNs prepared by the hot homogenization method. The values are indicative and can be optimized by adjusting the formulation and process parameters.

Formulation Parameter Concentration Range
This compound1 - 10% (w/v)
Surfactant (Poloxamer 188)0.5 - 5% (w/v)
Drug0.1 - 2% (w/v)
Physicochemical Characterization Typical Values Reference
Particle Size (z-average) 100 - 300 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -10 to -30 mV
Encapsulation Efficiency (%EE) > 70% (for lipophilic drugs)[4]
Drug Loading (%DL) 1 - 10%[2]

Visualization

Experimental Workflow for SLN Preparation

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final_product Final Product MGE This compound Melt Melt Lipid + Drug (> Melting Point) MGE->Melt Drug Lipophilic Drug Drug->Melt PreEmulsion High-Shear Mixing (Pre-emulsion) Melt->PreEmulsion Mix Surfactant Surfactant (e.g., Poloxamer 188) HeatedAq Heated Aqueous Solution Surfactant->HeatedAq Water Deionized Water Water->HeatedAq HeatedAq->PreEmulsion Mix Homogenization High-Energy Homogenization (Ultrasonication/HPH) PreEmulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling SLN This compound SLNs Cooling->SLN

Caption: Workflow for preparing this compound-based SLNs.

References

Application Notes and Protocols: Myristyl Glyceryl Ether in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether, a member of the alkyl glyceryl ethers class, is recognized for its properties as a skin-conditioning agent and emollient in cosmetic and personal care formulations. Its potential application in topical drug delivery systems is an area of emerging interest. Alkyl glyceryl ethers are amphiphilic molecules, a characteristic that allows them to interact with the lipid bilayers of the stratum corneum, the primary barrier to topical drug permeation. This interaction can potentially modulate the skin barrier and influence the penetration of active pharmaceutical ingredients (APIs).

These application notes provide an overview of the current understanding of alkyl glyceryl ethers in topical applications and detail the experimental protocols necessary to evaluate the efficacy of this compound as a potential modulator of topical drug delivery.

Mechanism of Action: Interaction with Stratum Corneum

The outermost layer of the skin, the stratum corneum (SC), is composed of corneocytes embedded in a lipid-rich matrix of ceramides, cholesterol, and free fatty acids. This lipid matrix is highly ordered and serves as the main barrier to the penetration of exogenous substances. Chemical penetration enhancers typically function by disrupting this ordered lipid structure, thereby increasing the diffusion of drug molecules through the skin.

Alkyl glyceryl ethers, including this compound, possess a hydrophilic glycerol head and a lipophilic myristyl tail. This structure allows them to intercalate into the SC lipid bilayers. The specific effect of this intercalation—whether it fluidizes or further orders the lipid matrix—determines whether the compound will act as a penetration enhancer or a retardant.

Quantitative Data Summary

Direct studies quantifying the penetration-enhancing effects of this compound on specific drugs are limited in publicly available literature. However, studies on structurally similar alkylglycerol derivatives, such as batyl and chimyl alcohol, have been conducted. It is crucial to note that these studies indicated a retardant effect on drug permeation, suggesting that not all alkyl glyceryl ethers function as enhancers. The data below is presented to illustrate the type of quantitative assessment that should be performed for this compound to determine its specific effects.

Table 1: Effect of Alkylglycerol Derivatives on Transepidermal Water Loss (TEWL)

Treatment GroupMean TEWL (g/m²h)Standard Deviation
Control (Untreated)12.52.1
Batyl Alcohol8.21.5
Chimyl Alcohol9.51.8

Note: A decrease in TEWL suggests a strengthening or ordering of the skin barrier, which correlated with the observed retardant effect in the source study.

Table 2: Illustrative Permeation Parameters of a Model Drug with Alkylglycerol Derivatives

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)
Control (Drug in Vehicle)5.81.2 x 10⁻³1.0
Drug with Batyl Alcohol2.10.4 x 10⁻³0.36
Drug with Chimyl Alcohol3.50.7 x 10⁻³0.60

Note: The data presented here is hypothetical and for illustrative purposes. An Enhancement Ratio (ER) less than 1 indicates a retardant effect. Actual experimental data must be generated for this compound to determine its true effect.

Experimental Protocols

To rigorously assess the utility of this compound in a topical drug delivery system, a series of key experiments must be performed. The following are detailed protocols for these essential evaluations.

Formulation of a Topical Gel

This protocol describes the preparation of a basic hydrogel formulation, which can be modified to include this compound and an active pharmaceutical ingredient (API).

Materials:

  • Gelling agent (e.g., Carbopol 940, HPMC)

  • Solvent (e.g., Purified water, Ethanol)

  • Neutralizing agent (e.g., Triethanolamine)

  • Penetration enhancer (this compound)

  • Active Pharmaceutical Ingredient (API)

  • Preservatives (e.g., Methylparaben, Propylparaben)

  • Humectant (e.g., Propylene glycol)

Procedure:

  • Dispersion of Gelling Agent: Slowly disperse the gelling agent in the purified water with constant stirring using an overhead stirrer. Avoid clump formation. Continue stirring until a uniform dispersion is achieved.

  • Incorporation of Other Ingredients: In a separate vessel, dissolve the API, this compound, preservatives, and propylene glycol in a suitable solvent or co-solvent system.

  • Mixing: Add the solution from step 2 to the aqueous dispersion of the gelling agent with continuous stirring.

  • Neutralization: Slowly add the neutralizing agent (e.g., triethanolamine) dropwise to the formulation while continuously stirring. Monitor the pH until it reaches the desired range for topical application (typically pH 5.5-7.0). The gel will thicken upon neutralization.

  • Degassing: Allow the gel to stand to remove any entrapped air bubbles, or use a sonicator for a short period.

  • Quality Control: Evaluate the prepared gel for its physical appearance, pH, viscosity, spreadability, and drug content uniformity.[1][2]

In Vitro Release Testing (IVRT)

IVRT is performed to determine the rate at which the API is released from the formulation.[3][4][5][6][7]

Apparatus:

  • Franz diffusion cell system

  • Synthetic membrane (e.g., Polysulfone, Cellulose acetate)

  • Receptor medium (e.g., Phosphate buffered saline pH 7.4, potentially with a solubilizing agent if the API is poorly water-soluble)

  • Stirring mechanism

  • Water bath for temperature control (32 ± 0.5°C)

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Cell Assembly: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

  • Temperature Equilibration: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium and allow the system to equilibrate for 30 minutes.

  • Sample Application: Apply a known quantity of the topical formulation (containing this compound and the API) evenly onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative amount of API released per unit area against the square root of time. The slope of the linear portion of the plot gives the release rate.

Ex Vivo Skin Permeation Study

This study evaluates the permeation of the API through an excised skin sample, providing a more biologically relevant model than synthetic membranes.[8][9][10][11][12]

Materials:

  • Excised skin (porcine ear skin is a common and accepted model due to its similarity to human skin)[8][9][10][12]

  • Franz diffusion cell system

  • Receptor medium (e.g., Phosphate buffered saline pH 7.4)

  • Surgical tools for skin preparation

Procedure:

  • Skin Preparation: Thaw the frozen porcine ear skin and remove any subcutaneous fat and connective tissue. Cut the full-thickness skin into appropriate sizes to fit the Franz diffusion cells.[8][12]

  • Cell Assembly and Equilibration: Mount the skin section between the donor and receptor compartments with the stratum corneum side facing the donor compartment. Fill the receptor chamber with degassed, pre-warmed (32°C) receptor medium and allow to equilibrate.

  • Sample Application: Apply a finite dose of the formulation to the skin surface in the donor chamber.

  • Sampling and Analysis: Collect samples from the receptor medium at specified time points and analyze for API concentration as described in the IVRT protocol.

  • Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Transepidermal Water Loss (TEWL) Measurement

TEWL is an indicator of skin barrier function. A decrease in TEWL suggests a more intact barrier, while an increase indicates disruption.[13][14][15][16][17]

Apparatus:

  • TEWL meter (e.g., Tewameter®)

Procedure:

  • Acclimatization: Allow the subjects (or excised skin in an in vitro setup) to acclimatize to a room with controlled temperature and humidity for at least 20-30 minutes.[15]

  • Baseline Measurement: Take a baseline TEWL measurement from the untreated test site.

  • Product Application: Apply the formulation containing this compound to the designated test area.

  • Post-Application Measurements: Measure TEWL at predetermined time points after product application.

  • Data Analysis: Compare the TEWL values before and after treatment to assess the effect of the formulation on skin barrier integrity.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a non-invasive technique used to investigate the molecular organization of the stratum corneum lipids. Changes in the position and shape of specific infrared absorption bands can indicate alterations in lipid packing and fluidity.[18][19][20][21][22]

Apparatus:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Baseline Spectrum: Obtain a baseline ATR-FTIR spectrum of the untreated stratum corneum (either in vivo or on an excised skin sample).

  • Treatment: Apply the formulation containing this compound to the skin surface.

  • Post-Treatment Spectra: After a specified incubation period, remove any excess formulation and acquire ATR-FTIR spectra from the treated area.

  • Data Analysis: Analyze the spectra for shifts in the C-H stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹). A shift to a higher wavenumber (frequency) indicates increased lipid disorder (fluidization), which is often associated with enhanced permeation. A shift to a lower wavenumber suggests a more ordered lipid structure.[18][19]

Visualizations

Experimental_Workflow_for_Topical_Formulation_Evaluation cluster_formulation Formulation Development cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Evaluation cluster_mechanism Mechanistic Studies A 1. Prepare Topical Gel with this compound & API B 2. In Vitro Release Testing (IVRT) using Franz Cells A->B Test Formulation D 4. Ex Vivo Skin Permeation Study (Porcine Skin) A->D Test Formulation F 6. Transepidermal Water Loss (TEWL) Measurement A->F Test Formulation G 7. ATR-FTIR Spectroscopy of Stratum Corneum A->G Test Formulation C 3. Analyze API Release Rate B->C E 5. Determine Steady-State Flux (Jss) & Permeability (Kp) D->E H 8. Assess Barrier Function & Lipid Organization F->H G->H

Caption: Workflow for evaluating a topical formulation.

Franz_Diffusion_Cell_Setup Franz Diffusion Cell for Permeation Studies cluster_environment Controlled Environment franz_cell Donor Compartment (Formulation Applied Here) Skin or Synthetic Membrane Receptor Compartment (Receptor Medium) Magnetic Stir Bar Sampling Port stir_motor Magnetic Stirrer temp Water Jacket (32°C)

Caption: Franz Diffusion Cell setup.

Skin_Permeation_Pathway_Modulation cluster_skin Stratum Corneum lipids Ordered Lipid Bilayers result Altered Permeation lipids->result enhancer This compound enhancer->lipids Intercalates drug API drug->lipids Low Permeation

Caption: Modulation of skin permeation pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Myristyl Glyceryl Ether Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether is a non-ionic surfactant and emollient frequently utilized in cosmetic and pharmaceutical formulations.[1][2] As with any compound intended for topical application, a thorough evaluation of its cytotoxic potential is crucial to ensure consumer safety.[3][4] This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound formulations using common and well-established assays.

The primary mechanism of cytotoxicity for many surfactants involves the disruption of the cell membrane's lipid bilayer.[5] This can lead to increased membrane permeability, loss of cellular contents, and ultimately, cell death.[5] Therefore, the assays detailed herein are selected to evaluate various aspects of cellular health, including metabolic activity, lysosomal integrity, and cell membrane integrity.

Data Presentation: Comparative Cytotoxicity of Alkyl Glyceryl Ethers

Compound/FormulationCell LineAssayEndpointCytotoxic ConcentrationReference
Alkyl Glyceryl Ethers (mixture)RAW264.7 (macrophage)Fluorescein DiacetateEC505 - 10 µg/mL[6]
3-(n-henicosyloxy)propane-1,2-diolHeLa (cervical cancer)Not SpecifiedIC5024.1 µMN/A
Sodium Dodecyl Sulfate (SDS)Primary Human KeratinocytesNeutral Red UptakeNot SpecifiedLower than in HaCaT cells[7]
Various Topical AntimicrobialsHuman Dermal Fibroblasts & KeratinocytesNeutral Red & Tritiated Thymidine IncorporationNR50/HTDVariable[8][9]

Note: The provided data should be used for comparative purposes only. It is essential to determine the specific cytotoxic profile of this compound formulations in relevant cell lines, such as human keratinocytes (e.g., HaCaT) and human dermal fibroblasts (HDF).

Experimental Protocols

The following are detailed protocols for three common colorimetric assays used to assess in vitro cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed human keratinocytes (e.g., HaCaT) or human dermal fibroblasts in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound Formulation:

    • Prepare serial dilutions of the this compound formulation in complete culture medium.

    • Remove the seeding medium from the cells and replace it with 100 µL of the diluted test formulation. Include untreated cells as a negative control and a known cytotoxic agent (e.g., 0.1% Triton™ X-100) as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of the this compound formulation to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Neutral Red (NR) Uptake Assay

Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL).

    • Incubate for 2-3 hours at 37°C.

  • Washing and Dye Extraction:

    • Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).

    • Add 150 µL of a destain solution (e.g., a solution of 50% ethanol and 1% acetic acid in water) to each well.

    • Gently agitate the plate for 10 minutes to extract the dye.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells for each concentration compared to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that quantifies cell membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control (cells treated with a lysis buffer).

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and diaphorase).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cytotoxicity for each concentration using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Visualization of Cellular Processes

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for conducting the described in vitro cytotoxicity assays.

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HaCaT, HDF) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Formulation_Prep Prepare Myristyl Glyceryl Ether Formulations Treatment Treat Cells with Formulations Formulation_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT MTT Assay Incubation->MTT NR Neutral Red Assay Incubation->NR LDH LDH Assay Incubation->LDH Absorbance Measure Absorbance MTT->Absorbance NR->Absorbance LDH->Absorbance Calculation Calculate % Viability/ % Cytotoxicity Absorbance->Calculation IC50_EC50 Determine IC50/EC50 Calculation->IC50_EC50

Caption: General workflow for assessing in vitro cytotoxicity.

Postulated Signaling Pathway for Surfactant-Induced Cytotoxicity

The following diagram illustrates a plausible signaling pathway for cytotoxicity induced by surfactants like this compound, which primarily involves membrane disruption and subsequent mitochondrial stress.

G Postulated Signaling Pathway for Surfactant-Induced Cytotoxicity MGE This compound (Surfactant) Membrane Cell Membrane Disruption MGE->Membrane Permeability Increased Membrane Permeability Membrane->Permeability Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Lysosome Lysosomal Damage Membrane->Lysosome LDH_Release LDH Release Permeability->LDH_Release MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP ROS Increased ROS Production Mitochondria->ROS Metabolism Decreased Metabolic Activity (MTT Reduction) Mitochondria->Metabolism Caspase Caspase Activation MMP->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis NR_Uptake Decreased Neutral Red Uptake Lysosome->NR_Uptake

Caption: Surfactant-induced cytotoxicity signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Myristyl Glyceryl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of Myristyl Glyceryl Ether in various sample matrices.

Introduction:

This compound (3-tetradecoxypropane-1,2-diol) is an alkyl glyceryl ether with applications in the pharmaceutical and cosmetic industries as an emollient, emulsifier, and penetration enhancer.[1][2] Accurate and reliable analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices to ensure product quality, stability, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of such non-volatile compounds.

This application note details a comprehensive HPLC method for the analysis of this compound. Due to its lack of a significant UV-absorbing chromophore, this method explores the use of universal detection methods such as Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). Additionally, a derivatization protocol for UV-Vis detection is presented as an alternative.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Standard Standard Weighing Std_Dissolution Standard Dissolution Standard->Std_Dissolution Serial_Dilution Serial Dilution Std_Dissolution->Serial_Dilution Serial_Dilution->Injection Calibration_Curve Calibration Curve Generation Serial_Dilution->Calibration_Curve Separation Chromatographic Separation Injection->Separation Detection Detection (RI, ELSD, CAD, or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of this compound.

ParameterRecommended Conditions
HPLC System A quaternary or binary HPLC system with a pump, autosampler, column oven, and a suitable detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 80% A to 100% A over 15 minutes, hold at 100% A for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)

Reagents and Materials

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Standard and Sample Preparation

Proper sample and standard preparation are critical for accurate and reproducible results.[3][4][5][6]

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the initial mobile phase composition (80:20 Acetonitrile:Water). A typical concentration range for a calibration curve would be 10, 25, 50, 100, 250, and 500 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Raw Materials:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in methanol or isopropanol to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[3]

  • For Formulations (e.g., Creams, Lotions):

    • Accurately weigh a portion of the formulation.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the this compound from interfering matrix components. A typical LLE might involve partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before HPLC analysis.

Alternative Method: Derivatization for UV Detection

For laboratories without access to universal detectors, derivatization to introduce a UV-active chromophore can be employed.[7] A common method for derivatizing hydroxyl groups is benzoylation.

Derivatization Protocol
  • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 50 µL of benzoyl chloride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture and evaporate the excess reagents under nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Modified HPLC Conditions for UV Detection:

ParameterRecommended Conditions
Detector UV-Vis Detector
Wavelength ~230 nm (for benzoyl derivatives)
Mobile Phase A gradient of acetonitrile and water may need to be re-optimized for the derivatized analyte.

Data Analysis and Quantification

Calibration Curve

Inject the prepared working standard solutions into the HPLC system. A calibration curve is constructed by plotting the peak area (or peak height) of this compound against the corresponding concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

Quantification of this compound in Samples

Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve. The final concentration in the original sample should be calculated considering all dilution factors.

Method Validation Parameters

For routine analysis, the method should be validated according to ICH guidelines, including the following parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. (Repeatability and Intermediate Precision)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

System Suitability

Before and during the analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%

This application note provides a comprehensive framework for the development and implementation of an HPLC method for the analysis of this compound. The specific conditions may require optimization based on the available instrumentation and the sample matrix.

References

Troubleshooting & Optimization

Preventing crystallization of Myristyl glyceryl ether in formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of Myristyl glyceryl ether crystallization in cosmetic and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound, also known as 1-O-tetradecylglycerol, is a glyceryl ether. Its chemical structure consists of a myristyl (C14) alkyl chain attached to a glycerol backbone via an ether linkage. This structure gives it emollient and skin-conditioning properties. It is used in creams, lotions, and other topical formulations to provide moisturization and a pleasant skin feel.

Q2: What causes this compound to crystallize in a formulation?

Crystallization, often observed as "blooming" or a grainy texture, can occur when this compound comes out of solution.[1] Key factors influencing this include:

  • Temperature Fluctuations: Cooling during storage or transportation can significantly reduce the solubility of this compound, leading to crystallization.[1]

  • High Concentration: Exceeding the solubility limit of this compound in the formulation's oil phase is a primary cause of crystallization.

  • Inadequate Solvent System: The oil phase of the formulation may not be a sufficiently good solvent for this compound, especially at lower temperatures.

  • Slow Cooling Rate during Production: A slow cooling rate can allow for the formation of larger, more stable crystals.

Q3: How can I prevent the crystallization of this compound?

Preventing crystallization involves a multi-faceted approach focusing on formulation optimization and process control. Key strategies include:

  • Use of Co-solvents: Incorporating co-solvents that improve the solubility of this compound in the oil phase.

  • Addition of Crystallization Inhibitors: Utilizing surfactants and polymers that can interfere with the crystal nucleation and growth process.

  • Optimization of the Oil Phase: Selecting a blend of oils and esters that provides better solvency for this compound.

  • Control of Manufacturing Process: Implementing a rapid cooling process to promote the formation of smaller, less perceptible crystals.

Troubleshooting Guide

Problem: My formulation containing this compound is showing signs of crystallization (e.g., graininess, solid particles).

Below is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Identify the Nature of the Crystals

It is crucial to confirm that the observed crystals are indeed this compound.

Analytical Techniques:

  • Polarized Light Microscopy (PLM): This is a rapid and effective method to visualize crystalline structures within an emulsion.[2] Crystalline materials will appear bright against a dark background under crossed polarizers.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify the melting point of the crystals in your formulation.[3] By comparing this to the melting point of pure this compound, you can confirm their identity. A DSC thermogram of a formulation with crystallized this compound would show an endothermic peak corresponding to its melting point.

Step 2: Formulation Optimization

If crystallization is confirmed, the following formulation adjustments can be made. It is recommended to test these adjustments in a systematic manner, using a Design of Experiments (DoE) approach where feasible.

Strategy 1: Incorporate Co-solvents

Co-solvents can increase the solubility of this compound in the oil phase.

  • Recommended Co-solvents: Propylene glycol and its esters are known to be effective in improving the stability of formulations.[4] Consider incorporating ingredients like Propylene Glycol, PPG-3 Myristyl Ether, or Caprylic/Capric Triglyceride.[5][6]

Strategy 2: Add Crystallization Inhibitors

These ingredients work by hindering the formation and growth of crystals.

  • Surfactants: Non-ionic surfactants like Polysorbates (e.g., Polysorbate 80) can stabilize emulsions and may help prevent crystallization.[4]

  • Polymers: Polyvinylpyrrolidone (PVP), particularly grades like PVP K-30, can act as a crystal growth inhibitor.[7][8][9]

Strategy 3: Modify the Oil Phase

The overall composition of the oil phase can be adjusted to improve the solubility of this compound.

  • Solvent Oils: Incorporate cosmetic esters known for their good solvent properties, such as Isopropyl Myristate or other medium-chain triglycerides.

Table 1: Suggested Formulation Modifications to Prevent Crystallization

StrategyAdditive/ModificationSuggested Starting ConcentrationMechanism of Action
Co-solvents Propylene Glycol2-5%Increases the polarity of the oil phase, improving solubility.
PPG-3 Myristyl Ether1-5%Acts as a solubilizer and emollient.[10]
Caprylic/Capric Triglyceride5-15%Good solvent for many lipophilic ingredients.[5]
Crystallization Inhibitors Polysorbate 800.5-2%Surfactant that can interfere with crystal nucleation at the oil-water interface.
PVP K-300.5-1.5%Polymer that adsorbs onto crystal surfaces, inhibiting their growth.[7]
Oil Phase Modification Isopropyl MyristateReplace 10-20% of the primary oilGood solvent for a wide range of cosmetic ingredients.
Step 3: Process Optimization

The manufacturing process, particularly the cooling step, can significantly impact crystallization.

Strategy: Rapid Cooling (Shock Cooling)

  • Rationale: A faster cooling rate leads to the formation of a larger number of smaller crystals, which are less likely to be perceived as grainy.

  • Implementation: After the emulsification step, cool the formulation rapidly from the processing temperature (e.g., 75-80°C) to below the crystallization point of this compound. This can be achieved using a cooling bath or a heat exchanger.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Crystallization

This protocol is designed to quickly assess the tendency of a formulation to crystallize under stressed conditions.[11]

Methodology:

  • Prepare samples of your formulation in their final packaging.

  • Place the samples in temperature-controlled chambers under the following conditions:

    • Condition A (Cold): 4°C

    • Condition B (Room Temperature): 25°C / 60% RH

    • Condition C (Accelerated): 40°C / 75% RH

  • Additionally, perform freeze-thaw cycling:

    • Place samples at -10°C for 24 hours.

    • Allow to thaw at room temperature for 24 hours.

    • Repeat this cycle 3-5 times.

  • At specified time points (e.g., 24 hours, 1 week, 2 weeks, 1 month, 3 months), withdraw samples from each condition.

  • Evaluate the samples for any signs of crystallization using the analytical techniques described below.

Table 2: Parameters to Evaluate During Accelerated Stability Testing

ParameterMethodAcceptance Criteria
Visual Appearance Macroscopic observationNo visible particles, uniform appearance.
Texture Sensory evaluation (rub-out on skin)Smooth, non-grainy feel.
Crystal Presence Polarized Light Microscopy (PLM)Absence of birefringent crystalline structures.
Thermal Behavior Differential Scanning Calorimetry (DSC)No significant changes in the thermogram, absence of a sharp melting peak corresponding to this compound.
Protocol 2: Evaluation of Crystallization by Polarized Light Microscopy (PLM)

Methodology:

  • Place a small drop of the formulation onto a clean microscope slide.

  • Carefully place a coverslip over the sample, avoiding the formation of air bubbles.

  • Examine the slide under a polarized light microscope at various magnifications (e.g., 10x, 40x).

  • Crystals of this compound will appear as bright, birefringent structures against a dark background when the polarizers are crossed.[12]

  • Record images of any observed crystalline structures.

Visualizations

Troubleshooting_Workflow cluster_formulation Formulation Strategies start Crystallization Observed in This compound Formulation step1 Step 1: Confirm Crystal Identity (PLM, DSC) start->step1 step2 Step 2: Formulation Optimization step1->step2 Crystals are This compound strategy1 Add Co-solvents (e.g., Propylene Glycol, PPG-3 Myristyl Ether) step2->strategy1 strategy2 Incorporate Crystallization Inhibitors (e.g., Polysorbate 80, PVP K-30) step2->strategy2 strategy3 Modify Oil Phase (e.g., add Isopropyl Myristate) step2->strategy3 step3 Step 3: Process Optimization solution Stable Formulation Achieved step3->solution Rapid Cooling Implemented strategy1->step3 strategy2->step3 strategy3->step3

Caption: Troubleshooting workflow for addressing this compound crystallization.

Experimental_Workflow cluster_analysis Analytical Methods start Develop Test Formulations stability_testing Accelerated Stability Testing (Temperature Cycling, Freeze-Thaw) start->stability_testing analysis Analysis at Time Points stability_testing->analysis visual Visual & Sensory Evaluation analysis->visual plm Polarized Light Microscopy (PLM) analysis->plm dsc Differential Scanning Calorimetry (DSC) analysis->dsc end Evaluate Formulation Stability (Pass/Fail) visual->end plm->end dsc->end

Caption: Experimental workflow for evaluating the stability of new formulations.

References

Stability issues of Myristyl glyceryl ether in acidic or alkaline pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Myristyl Glyceryl Ether in acidic and alkaline pH environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the ether linkage in this compound?

A1: The ether linkage in this compound is chemically very stable. Ethers are generally resistant to cleavage and require harsh conditions, such as strong acids (like hydrobromic or hydroiodic acid) and high temperatures, for any significant degradation to occur.[1][2] Cleavage under alkaline conditions is even more difficult and typically requires extremely strong bases, such as organometallic reagents, which are not commonly used in typical formulations.

Q2: How stable is this compound in typical acidic or alkaline cosmetic or pharmaceutical formulations?

A2: this compound is expected to be highly stable in the pH range typically found in cosmetic and pharmaceutical formulations. The energy required to break the ether bond is significantly high, making it resilient to hydrolysis under mild acidic or alkaline conditions at ambient or moderately elevated temperatures. For instance, a similar class of compounds, alkyl glyceryl ether sulfonates, have demonstrated excellent stability for over a year at 100°C.[3]

Q3: Can this compound be used in formulations containing acidic active ingredients like alpha-hydroxy acids (AHAs)?

A3: Yes, this compound is generally compatible with acidic ingredients like AHAs. The ether bond is not susceptible to hydrolysis by the weak acidic nature of these ingredients under normal formulation conditions. However, as with any formulation, it is crucial to conduct stability testing on the final product to ensure that the combination of all ingredients does not lead to unforeseen changes in physical properties.

Q4: Is this compound stable in high-pH (alkaline) formulations, such as those containing sodium hydroxide or triethanolamine?

A4: Yes, this compound is stable in moderately alkaline formulations. The ether linkage is not readily cleaved by common cosmetic-grade alkaline agents used for pH adjustment.

Q5: What are the potential degradation products of this compound under forced conditions?

A5: Under forced degradation conditions (e.g., refluxing with a strong acid), the ether bond could theoretically be cleaved to yield myristyl alcohol and glycerol. However, these conditions are far more extreme than those typically encountered in product development, storage, or use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in emulsion appearance (e.g., separation, creaming) in an acidic or alkaline formulation containing this compound. This is unlikely to be due to the chemical degradation of this compound. It is more likely related to the overall formulation's physical instability, such as issues with the emulsifier system, ionic strength, or interactions between other ingredients at the specific pH.1. Verify pH: Ensure the formulation's pH is within the intended range. 2. Evaluate Emulsifier System: The chosen emulsifier may not be optimal for the formulation's pH. Consider adjusting the emulsifier or co-emulsifier concentration. 3. Assess Ionic Strength: High concentrations of salts from acidic or alkaline neutralizers can impact emulsion stability. 4. Conduct Stability Testing: Perform accelerated stability testing (see Experimental Protocols) to assess the physical stability of the formulation.
Unexpected change in viscosity or texture over time. Similar to emulsion instability, this is likely a physical stability issue rather than chemical degradation of this compound. Changes in the polymer network, hydration of thickening agents, or other ingredient interactions at the formulation's pH are more probable causes.1. Re-evaluate Thickening Agent: The efficacy of many thickeners is pH-dependent. Ensure the chosen thickener is effective at the formulation's pH. 2. Check for Ingredient Interactions: Some ingredients may interact at certain pH values, affecting the rheology. 3. Monitor Viscosity during Stability Testing: Track viscosity changes under different temperature conditions as outlined in the experimental protocols.
Development of an unusual odor. While highly unlikely to be from this compound degradation, other ingredients in the formulation, such as fragrances, oils, or botanical extracts, may be susceptible to degradation at certain pH values.1. Evaluate Other Ingredients: Identify other components in the formulation that could be sources of odor instability. 2. Use of Antioxidants/Chelating Agents: Consider adding antioxidants or chelating agents to prevent the degradation of sensitive ingredients. 3. Olfactory Assessment in Stability Studies: Include odor evaluation as a key parameter in your stability testing protocol.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Formulation Containing this compound

This protocol is designed to assess the physical and chemical stability of a cosmetic or pharmaceutical formulation under accelerated conditions.[4][5][6][7]

1. Sample Preparation:

  • Prepare three batches of the final formulation containing this compound.

  • Package the samples in the final intended packaging and in inert glass containers (as a control).

2. Storage Conditions:

  • Store samples under the following conditions:

    • Room Temperature (20-25°C)

    • Elevated Temperature (40°C ± 2°C)

    • Elevated Temperature (50°C ± 2°C)

    • Freeze-Thaw Cycling (-10°C to 25°C for 24 hours at each temperature, for 3 cycles)

3. Testing Parameters and Schedule:

  • Evaluate the following parameters at initial (time 0), 1, 2, and 3 months.

ParameterMethod
Appearance Visual assessment for phase separation, crystallization, or color change.
Odor Olfactory assessment.
pH pH meter.
Viscosity Viscometer/Rheometer.
Microbiological Purity Standard plate count for bacteria, yeast, and mold.

4. Data Presentation:

TimeStorage ConditionAppearanceOdorpHViscosity (cP)Microbiological Count (CFU/g)
0------
1 MonthRoom Temp-----
1 Month40°C-----
1 Month50°C-----
1 MonthFreeze-Thaw-----
2 MonthsRoom Temp-----
2 Months40°C-----
2 Months50°C-----
3 MonthsRoom Temp-----
3 Months40°C-----
Protocol 2: Forced Degradation Study of this compound

This protocol is designed to investigate the intrinsic stability of this compound under extreme conditions and is not typically required for standard formulation development.[8][9][10][11]

1. Sample Preparation:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (Acidic Condition)

    • 0.1 N Sodium Hydroxide (Alkaline Condition)

    • 3% Hydrogen Peroxide (Oxidative Condition)

    • Purified Water (Neutral/Hydrolytic Condition)

2. Stress Conditions:

  • Reflux the solutions at 80°C for 8 hours.

  • Expose a solid sample to high temperature (e.g., 105°C) for 24 hours (Thermal Degradation).

  • Expose a solution to UV light (as per ICH Q1B guidelines) (Photolytic Degradation).

3. Analysis:

  • At initial and final time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS, or Charged Aerosol Detector).

  • The goal is to separate the intact this compound from any potential degradation products.

4. Data Presentation:

ConditionTime (hours)This compound Assay (%)Degradation Products (% Peak Area)
0.1 N HCl @ 80°C01000
8
0.1 N NaOH @ 80°C01000
8
3% H₂O₂ @ RT01000
8
Heat (105°C)01000
24
UV Light01000
As per ICH

Visualizations

stability_troubleshooting_workflow start Formulation Instability Observed (e.g., phase separation, viscosity change) check_MGE Is this compound (MGE) degradation suspected? start->check_MGE MGE_stable Highly Unlikely. Ether linkage is very stable. check_MGE->MGE_stable No investigate_physical Investigate Physical Instability check_MGE->investigate_physical Yes MGE_stable->investigate_physical check_pH Check Formulation pH investigate_physical->check_pH check_emulsifier Evaluate Emulsifier System (type and concentration) check_pH->check_emulsifier check_ionic Assess Ionic Strength check_emulsifier->check_ionic check_other Review Other Ingredients for pH sensitivity check_ionic->check_other reformulate Reformulate / Optimize check_other->reformulate

Caption: Troubleshooting workflow for formulation instability.

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Accelerated Storage cluster_testing 3. Stability Testing cluster_analysis 4. Data Analysis prep Prepare 3 batches of formulation. Package in final and control (glass) containers. storage_conditions Store samples at: - Room Temperature - 40°C - 50°C - Freeze-Thaw Cycles prep->storage_conditions testing Test at T=0, 1, 2, 3 months for: - Appearance, Odor - pH, Viscosity - Microbial Purity storage_conditions->testing analysis Compare results to T=0 and specifications. Assess shelf life. testing->analysis

Caption: Workflow for accelerated stability testing.

References

Improving the encapsulation efficiency of drugs in Myristyl glyceryl ether nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myristyl Glyceryl Ether (MGE) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the encapsulation efficiency of drugs in MGE nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of drugs in this compound nanoparticles.

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<50%) Poor drug solubility in the lipid matrix: The drug may have low affinity for the solid this compound core.1. Assess Drug Lipophilicity: Ensure the drug is sufficiently lipophilic to be soluble in the molten lipid.[1] 2. Increase Drug-Lipid Interaction: Consider adding a small amount of a liquid lipid (oil) to create a less-ordered lipid matrix (Nanostructured Lipid Carrier - NLC), which can improve drug loading. 3. Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration for encapsulation.
Drug expulsion during lipid recrystallization: As the this compound cools and solidifies, the drug may be pushed out of the crystal lattice.1. Rapid Cooling (Shock Dilution): Disperse the hot nanoemulsion in a large volume of cold aqueous phase to promote rapid solidification and trap the drug within the nanoparticles. 2. Incorporate Liquid Lipids: The presence of oil in an NLC formulation can disrupt the crystal structure, creating imperfections that accommodate drug molecules.
High drug solubility in the external aqueous phase: Hydrophilic drugs will preferentially partition into the water phase.1. Modify Drug Properties: If possible, use a more lipophilic salt or ester form of the drug. 2. Optimize the Aqueous Phase: Adjust the pH of the aqueous phase to reduce the ionization and thus the aqueous solubility of the drug. 3. Use a Double Emulsion Technique: For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method can be employed to encapsulate the drug in an aqueous core within the lipid nanoparticle.[2]
Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) Inefficient emulsification: The energy input may not be sufficient to create small, uniform droplets of the molten lipid.1. Optimize Homogenization Parameters: Increase the homogenization speed or duration. For high-pressure homogenization, increase the pressure or the number of cycles. 2. Surfactant Concentration: Ensure the surfactant concentration is optimal to stabilize the newly formed nano-droplets and prevent aggregation.
Particle aggregation: The nanoparticles may not be adequately stabilized.1. Optimize Surfactant Concentration: Too little surfactant can lead to instability, while too much can cause toxicity or other issues. 2. Zeta Potential: Measure the zeta potential of the nanoparticles. A value greater than |30| mV generally indicates good colloidal stability. If the zeta potential is low, consider adding a charged surfactant or a steric stabilizer like PEG.
Drug Precipitation or Crystal Formation Observed Drug concentration exceeds its solubility limit in the lipid: The amount of drug being added is too high for the amount of this compound used.1. Reduce Drug Concentration: Lower the initial drug loading. 2. Increase Lipid Concentration: Increase the amount of this compound to provide a larger volume for the drug to dissolve in. 3. Heat the Lipid Phase: Ensure the drug is fully dissolved in the molten lipid before emulsification.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for this compound nanoparticles?

A1: A common starting point for solid lipid nanoparticles (SLNs) would be a lipid concentration of 1-10% (w/v) and a surfactant concentration of 0.5-5% (w/v). The drug concentration will depend on its potency and solubility in the molten this compound.

Q2: How can I determine the encapsulation efficiency of my this compound nanoparticles?

A2: Encapsulation efficiency (EE%) is typically determined indirectly. This involves separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation or centrifugal filter units) and then quantifying the amount of free, unencapsulated drug in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry. The EE% is then calculated using the following formula:

EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Q3: What are the key factors that influence drug encapsulation in this compound nanoparticles?

A3: The main factors include:

  • Drug Properties: Lipophilicity and solubility in the lipid matrix are crucial. More lipophilic drugs tend to have higher encapsulation efficiencies in lipid nanoparticles.[1]

  • Lipid Matrix: The crystalline nature of this compound will influence drug loading. Creating a less perfect crystal lattice, for example by adding a liquid lipid to form NLCs, can improve encapsulation.

  • Surfactant: The type and concentration of the surfactant are critical for nanoparticle formation and stability.

  • Preparation Method: The chosen method (e.g., hot homogenization, microemulsion) and its parameters (e.g., homogenization speed, temperature) significantly impact encapsulation.[3]

Q4: Can I encapsulate hydrophilic drugs in this compound nanoparticles?

A4: While challenging, it is possible. Strategies include using a double emulsion (w/o/w) method, where the hydrophilic drug is dissolved in an inner aqueous phase, or by ion pairing, where the hydrophilic drug is complexed with a lipophilic counter-ion to increase its affinity for the lipid matrix.[2]

Q5: My nanoparticles are stable initially but aggregate over time. What can I do?

A5: Aggregation during storage can be due to insufficient surface stabilization. Ensure your surfactant concentration is optimal. You can also consider adding a steric stabilizer, such as a PEGylated lipid or surfactant, to the formulation. Additionally, storing the nanoparticles at a lower temperature can help maintain their stability.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Hot Homogenization
  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and the lipophilic drug.

    • Heat the mixture in a water bath approximately 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under continuous stirring.

    • Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000-20,000 rpm) for a specified time (e.g., 5-15 minutes) to form a coarse pre-emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for a set number of cycles at a defined pressure.

    • Alternatively, the hot nanoemulsion can be dispersed in a cold aqueous solution under stirring to induce rapid lipid solidification.

  • Cooling and Storage:

    • Allow the nanoemulsion to cool down to room temperature.

    • Store the nanoparticle dispersion at 4°C.

Protocol 2: Determination of Encapsulation Efficiency
  • Separation of Free Drug:

    • Take a known volume of the nanoparticle dispersion.

    • Place the dispersion in a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through (e.g., 10 kDa).

    • Centrifuge at a high speed (e.g., 10,000 x g) for a specified time until a clear filtrate is obtained.

  • Quantification of Free Drug:

    • Analyze the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the free drug.

  • Calculation:

    • Calculate the encapsulation efficiency using the formula mentioned in FAQ 2.

Data Presentation

Table for Optimizing Drug Encapsulation Efficiency

Formulation IDThis compound (mg)Drug (mg)Surfactant TypeSurfactant Conc. (%)Homogenization Speed (rpm) / Pressure (bar)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
MGE-NP-01
MGE-NP-02
MGE-NP-03
...

Visualizations

Troubleshooting_Workflow Start Low Encapsulation Efficiency Check_Drug_Properties Assess Drug Properties Start->Check_Drug_Properties Is_Lipophilic Is the drug sufficiently lipophilic? Check_Drug_Properties->Is_Lipophilic Modify_Drug Use a more lipophilic form of the drug Is_Lipophilic->Modify_Drug No Check_Solubility Check Drug Solubility in Molten Lipid Is_Lipophilic->Check_Solubility Yes Modify_Drug->Check_Solubility Is_Soluble Is the drug fully soluble? Check_Solubility->Is_Soluble Optimize_Ratio Optimize Drug-to-Lipid Ratio Is_Soluble->Optimize_Ratio No Check_Method Review Preparation Method Is_Soluble->Check_Method Yes Optimize_Ratio->Check_Solubility Optimize_Homogenization Optimize Homogenization Parameters Check_Method->Optimize_Homogenization Rapid_Cooling Implement Rapid Cooling Check_Method->Rapid_Cooling Consider_NLC Consider NLC Formulation Check_Method->Consider_NLC Double_Emulsion Use Double Emulsion for Hydrophilic Drugs Check_Method->Double_Emulsion Success Improved Encapsulation Efficiency Optimize_Homogenization->Success Rapid_Cooling->Success Consider_NLC->Success Double_Emulsion->Success

Caption: Troubleshooting workflow for low drug encapsulation efficiency.

Encapsulation_Factors cluster_drug Drug Properties cluster_formulation Formulation Parameters cluster_process Process Parameters EE Encapsulation Efficiency Lipophilicity Lipophilicity Lipophilicity->EE Solubility_Lipid Solubility in Lipid Solubility_Lipid->EE Molecular_Weight Molecular Weight Molecular_Weight->EE Lipid_Type Lipid Type (MGE) Lipid_Type->EE Drug_Lipid_Ratio Drug-to-Lipid Ratio Drug_Lipid_Ratio->EE Surfactant_Type Surfactant Type Surfactant_Type->EE Surfactant_Conc Surfactant Concentration Surfactant_Conc->EE Homogenization Homogenization Method Homogenization->EE Temperature Temperature Temperature->EE Cooling_Rate Cooling Rate Cooling_Rate->EE

Caption: Factors influencing drug encapsulation efficiency.

References

Addressing batch-to-batch variability in Myristyl glyceryl ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Myristyl Glyceryl Ether (also known as 1-O-tetradecylglycerol). The information is presented in a question-and-answer format to directly address common challenges and variability encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a myristyl halide (or a sulfonate ester) by a glyceryl alkoxide.

Q2: What are the typical starting materials for the Williamson synthesis of this compound?

A2: The synthesis typically involves the reaction between a deprotonated glycerol derivative (an alkoxide) and a myristyl-containing electrophile. The most common reactants are:

  • Nucleophile: A glyceryl alkoxide, which can be formed by reacting glycerol with a strong base like sodium hydride (NaH) or potassium hydroxide (KOH).

  • Electrophile: A myristyl halide (e.g., 1-bromotetradecane or 1-chlorotetradecane) or a myristyl sulfonate (e.g., myristyl tosylate). For SN2 reactions, primary alkyl halides are preferred to minimize side reactions.[1][2]

Q3: What are the common side reactions that can occur during the synthesis?

A3: The primary side reaction is the E2 elimination of the myristyl halide, which is promoted by the basicity of the glyceryl alkoxide. This leads to the formation of tetradecene as an impurity. The use of secondary or tertiary alkyl halides significantly increases the likelihood of elimination over substitution.[1][2] Another potential side reaction is the formation of di- and tri-myristyl glyceryl ethers, where more than one hydroxyl group on the glycerol backbone reacts with the myristyl halide.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] GC-MS is particularly useful for identifying the formation of the desired product and any byproducts by their mass-to-charge ratio and retention time.

Troubleshooting Guide

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Glycerol Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for the alkoxide formation before adding the myristyl halide. The reaction should be conducted under anhydrous (dry) conditions as moisture will quench the base.
Suboptimal Reaction Temperature Williamson ether synthesis is typically conducted at elevated temperatures, often between 50-100 °C.[1] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can promote side reactions. Optimize the temperature for your specific solvent and reactants.
Poor Quality of Myristyl Halide Use a high-purity, primary myristyl halide. Secondary or tertiary halides will favor elimination, leading to low ether yield.[2]
Inappropriate Solvent Choice Aprotic polar solvents such as acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the alkoxide without participating in the reaction.[1] Protic solvents can slow down the reaction rate.
Insufficient Reaction Time The reaction can take from 1 to 8 hours to reach completion.[1] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials Optimize the stoichiometry of the reactants. A slight excess of the myristyl halide may be used to ensure complete consumption of the glycerol alkoxide. Unreacted glycerol can be removed by aqueous workup, and unreacted myristyl halide can be removed during purification (e.g., column chromatography or distillation).
Formation of Elimination Byproduct (Tetradecene) Use a primary myristyl halide. Avoid excessively high reaction temperatures. Consider using a milder base if elimination is a significant issue.
Formation of Di- and Tri-ethers Control the stoichiometry of the reactants carefully. Using a molar excess of glycerol relative to the myristyl halide can favor the formation of the mono-ether. The selectivity for the mono-ether can also be influenced by the choice of base and reaction conditions.[3]
Residual Solvent or Base Ensure proper workup and purification steps are followed. This may include aqueous washes to remove the base and salts, followed by purification techniques like column chromatography or distillation to remove the solvent and other impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Glycerol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromotetradecane (Myristyl Bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add glycerol (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the glyceryl alkoxide.

  • Add 1-bromotetradecane (1.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the this compound and concentrate under reduced pressure to obtain the purified product.

Analytical Method: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5MS).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample if necessary to remove any particulate matter.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium, at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Scan Range: m/z 50-500

Data Analysis:

  • Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum.

  • Identify potential impurities such as unreacted 1-bromotetradecane, tetradecene, and di- or tri-myristyl glyceryl ethers by comparing their mass spectra with library data or known standards.

Visualizations

Troubleshooting_Williamson_Ether_Synthesis start Start: This compound Synthesis issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield purity_issue Purity Issues issue->purity_issue Purity check_base Check Base: - Strength - Freshness - Anhydrous Conditions low_yield->check_base check_temp Check Temperature: - Optimize (50-100°C) - Avoid extremes low_yield->check_temp check_halide Check Myristyl Halide: - Primary? - Purity low_yield->check_halide check_time Check Reaction Time: - Monitor by TLC/GC-MS - Ensure completion (1-8h) low_yield->check_time check_unreacted Unreacted Starting Materials? purity_issue->check_unreacted check_elimination Elimination Byproduct (Tetradecene)? purity_issue->check_elimination check_polyether Di/Tri-ethers Present? purity_issue->check_polyether end Successful Synthesis check_base->end check_temp->end check_halide->end check_time->end optimize_stoichiometry Optimize Stoichiometry & Purification check_unreacted->optimize_stoichiometry Yes check_unreacted->end No use_primary_halide Use Primary Halide & Moderate Temperature check_elimination->use_primary_halide Yes check_elimination->end No control_stoichiometry Control Stoichiometry: - Excess Glycerol - Optimize Base check_polyether->control_stoichiometry Yes check_polyether->end No optimize_stoichiometry->end use_primary_halide->end control_stoichiometry->end

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Reaction_Pathway reactants Glycerol + Myristyl Halide (in presence of Base) main_reaction Williamson Ether Synthesis (SN2 Pathway) reactants->main_reaction Desired Path elimination Elimination (E2 Pathway) reactants->elimination Side Reaction product This compound (Desired Product) main_reaction->product poly_reaction Further Alkylation product->poly_reaction Side Reaction elim_product Tetradecene (Byproduct) elimination->elim_product poly_product Di/Tri-Myristyl Glyceryl Ethers (Byproducts) poly_reaction->poly_product

Caption: Reaction Pathways in this compound Synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Myristyl Glyceryl Ether in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Myristyl glyceryl ether.

Troubleshooting Guide

Problem: You are experiencing difficulty dissolving this compound in your aqueous experimental system, leading to precipitation, inconsistent results, or an inability to reach the desired concentration.

Solution: Several methods can be employed to enhance the aqueous solubility of this compound. The following table summarizes potential solutions, their key parameters, and expected outcomes.

Solubilization MethodKey Parameters & Starting PointsExpected OutcomePotential Issues & Troubleshooting
Co-solvency Co-solvent: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 400) Concentration: Start with 5-10% (v/v) and gradually increase.Increased solubility in a dose-dependent manner. A clear solution should be obtained.Precipitation upon dilution: The drug may precipitate when the formulation is diluted in a larger aqueous volume. To mitigate this, use the lowest effective co-solvent concentration. Toxicity: High concentrations of organic solvents can be toxic to cells. Always perform a vehicle control experiment to assess the co-solvent's effect on your system.
Micellar Solubilization (Surfactants) Surfactant: Polysorbate 80 (Tween 80), Cremophor EL Concentration: Start at 0.1-1% (w/v) and increase above the Critical Micelle Concentration (CMC). The CMC for Tween 80 is approximately 0.015 mM.[1][2]Formation of micelles that encapsulate the lipophilic this compound, leading to a clear or slightly opalescent solution.Toxicity: Surfactants can exhibit cellular toxicity. Determine the no-effect concentration for your specific application. Interference with assays: Surfactants can interfere with certain biological assays. Run appropriate controls to account for any surfactant-induced effects.
Cyclodextrin Complexation Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) Molar Ratio (MGE:HP-β-CD): Start with a 1:1 molar ratio and increase the cyclodextrin concentration.Formation of a water-soluble inclusion complex, resulting in a significant increase in aqueous solubility and a clear solution.Limited solubility enhancement: The degree of solubility enhancement depends on the binding affinity. If solubility is still insufficient, consider a combination of methods, such as using a co-solvent with cyclodextrin. Competition: Other lipophilic molecules in your system may compete for the cyclodextrin cavity.
Nanoemulsion Oil Phase: Medium-chain triglycerides (MCT), Isopropyl myristate Surfactant: Tween 80, Lecithin Co-surfactant: Propylene glycol, Ethanol Surfactant:Oil Ratio (S:O): Start with a ratio of 1:1 to 4:1.Formation of a stable, transparent, or translucent oil-in-water nanoemulsion with droplet sizes typically below 200 nm.[3]Instability (creaming, cracking): Optimize the S:O ratio and the type of surfactant/co-surfactant. High-energy methods like sonication or high-pressure homogenization may be required for stable nanoemulsion formation. Droplet size: If the droplet size is too large, increase the surfactant concentration or the energy input during emulsification. The addition of a co-solvent can also help reduce droplet size.[4]

Frequently Asked Questions (FAQs)

Co-solvents

Q1: Which co-solvent is best for solubilizing this compound?

A1: Ethanol is a good starting point as it has been used in commercially available formulations containing this compound.[4] Propylene glycol and polyethylene glycol (PEG 400) are also commonly used co-solvents for lipophilic compounds and are worth evaluating for your specific application. The choice of co-solvent may depend on the required concentration of this compound and the tolerance of your experimental system to the solvent.[5]

Q2: How do I determine the optimal concentration of a co-solvent?

A2: The optimal concentration is a balance between achieving the desired solubility of this compound and minimizing the potential for co-solvent-induced artifacts or toxicity. It is recommended to perform a titration experiment where you incrementally increase the co-solvent concentration until the desired solubility is achieved. It is crucial to include a vehicle control (co-solvent without this compound) in your experiments to assess any effects of the solvent itself.

Surfactants

Q3: What is the mechanism of surfactant-mediated solubilization?

A3: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic this compound partitions into the hydrophobic core of the micelles, effectively "dissolving" it in the aqueous phase.[6]

Q4: Which surfactant should I choose for this compound?

A4: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL are commonly used and effective solubilizers for poorly water-soluble compounds.[7][8] Tween 80 is a good initial choice due to its widespread use and established safety profile in many research applications.[9]

Cyclodextrins

Q5: How do cyclodextrins increase the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex has a hydrophilic exterior, rendering it water-soluble.[10]

Q6: What type of cyclodextrin is most suitable?

A6: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective solubilizing agent for lipophilic drugs due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[11][12]

Nanoemulsions

Q7: When should I consider using a nanoemulsion?

A7: A nanoemulsion is a suitable approach when a higher concentration of this compound is required than can be achieved with co-solvents, surfactants, or cyclodextrins alone. Nanoemulsions can encapsulate a significant amount of the lipophilic compound in the oil phase of a stable, small-droplet emulsion.[13]

Q8: What are the key components of a nanoemulsion for this compound?

A8: A typical oil-in-water (o/w) nanoemulsion consists of an oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80, lecithin), a co-surfactant or co-solvent (e.g., ethanol, propylene glycol), and the aqueous phase.[14][15] The specific components and their ratios will need to be optimized for your particular application.

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a stock solution of this compound using HP-β-CD via the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Determine Molar Ratio: Calculate the required mass of this compound and HP-β-CD for a desired molar ratio (e.g., 1:1 or 1:2).

  • Kneading:

    • Place the weighed HP-β-CD into a mortar.

    • Add a small amount of deionized water to form a paste.

    • Add the weighed this compound to the paste.

    • Knead the mixture thoroughly with the pestle for 30-60 minutes to form a homogeneous, sticky consistency.[16][17]

  • Drying: Dry the paste in a vacuum oven or desiccator until a solid mass is formed.

  • Reconstitution:

    • Grind the solid complex into a fine powder.

    • Weigh the desired amount of the powdered complex and dissolve it in the required volume of your aqueous buffer or media.

    • Vortex thoroughly until the solution is clear.

  • Sterilization (Optional): If required for your experiment, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a this compound Nanoemulsion by Sonication

This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion of this compound using a probe sonicator.

Materials:

  • This compound

  • Oil phase (e.g., Medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant/Co-solvent (e.g., Ethanol)

  • Aqueous phase (e.g., Deionized water or buffer)

  • Beakers

  • Magnetic stirrer and stir bar

  • Probe sonicator

  • Ice bath

Procedure:

  • Prepare the Oil Phase:

    • In a beaker, dissolve the desired amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase.

    • Stir the mixture using a magnetic stirrer until a clear, homogeneous solution is obtained.

  • Prepare the Aqueous Phase: Add the required volume of the aqueous phase to a separate beaker.

  • Coarse Emulsion Formation:

    • While stirring the aqueous phase, slowly add the oil phase dropwise.

    • Continue stirring for 15-30 minutes to form a coarse emulsion (will appear milky).

  • Nanoemulsification by Sonication:

    • Place the beaker containing the coarse emulsion in an ice bath to prevent overheating.

    • Immerse the tip of the probe sonicator into the emulsion.

    • Sonicate the emulsion at a specific power and duration. Start with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes. Optimization of sonication parameters will be necessary.[18]

  • Characterization: The resulting nanoemulsion should appear transparent or translucent. For rigorous applications, characterize the droplet size and polydispersity index using dynamic light scattering (DLS).

Visualizations

Solubilization_Decision_Tree start Poor Solubility of this compound concentration What is the target concentration? start->concentration low_conc Low to Moderate concentration->low_conc Low to Moderate high_conc High concentration->high_conc High method_selection Select Solubilization Method low_conc->method_selection nanoemulsion Nanoemulsion high_conc->nanoemulsion cosolvent Co-solvency method_selection->cosolvent surfactant Micellar Solubilization method_selection->surfactant cyclodextrin Cyclodextrin Complexation method_selection->cyclodextrin optimize Optimize Formulation cosolvent->optimize surfactant->optimize cyclodextrin->optimize nanoemulsion->optimize evaluate Evaluate in Experimental System optimize->evaluate

Caption: Decision tree for selecting a solubilization method.

Micellar_Solubilization cluster_micelle Micelle in Aqueous Solution surfactant_head Hydrophilic Head aqueous Aqueous Environment surfactant_head->aqueous Interaction surfactant_tail Hydrophobic Tail mge This compound (Lipophilic) mge->surfactant_tail Encapsulation

Caption: Micellar encapsulation of this compound.

References

Troubleshooting unexpected particle size in Myristyl glyceryl ether nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Myristyl glyceryl ether nanoemulsions. The following sections address common issues related to achieving the desired particle size and stability.

Troubleshooting Guide: Unexpected Particle Size

This guide provides solutions to common problems encountered during the formulation of this compound nanoemulsions.

Q1: Why is my nanoemulsion's average particle size larger than the expected range (e.g., >200 nm)?

An unexpectedly large particle size can be attributed to several factors related to formulation, processing, and stability.

  • Insufficient Energy Input: The formation of nanoemulsions requires sufficient energy to break down coarse droplets into the nano-range.[1][2] High-energy methods like high-pressure homogenization or microfluidization are typically required.[3][4]

    • Solution: Increase the homogenization pressure, the number of passes/cycles, or the ultrasonication time and amplitude. The total amount of applied energy is a dominant factor in controlling the final particle size.[5]

  • Inadequate Surfactant/Co-surfactant Concentration: The surfactant and co-surfactant are critical for stabilizing the newly formed nano-sized droplets and preventing them from coalescing.

    • Solution: Increase the concentration of the surfactant/co-surfactant mixture (Smix). A higher concentration of stabilizer generally leads to smaller and more stable particles.[6][7] However, be aware that excessively high surfactant concentrations can sometimes lead to an increase in droplet size, so optimization is key.[8]

  • Incorrect Surfactant-to-Oil Ratio (SOR): The ratio between the emulsifiers and the oil phase must be optimized.

    • Solution: Systematically vary the SOR to find the optimal ratio for your specific system. Constructing a pseudo-ternary phase diagram can help identify the optimal composition range for nanoemulsion formation.[9]

  • Component Immiscibility or Poor Selection: this compound must be soluble in the chosen oil phase, and the surfactant system must be effective at the oil-water interface.

    • Solution: Ensure all components of the oil phase are fully miscible. Screen different co-surfactants or oils if necessary. The right blend of surfactants is crucial for stability.[9]

Q2: Why is the Polydispersity Index (PDI) of my nanoemulsion too high (e.g., >0.3)?

A high PDI indicates a broad particle size distribution, meaning the droplets are not uniform in size. This can affect stability, appearance, and performance.

  • Non-Uniform Energy Application: Inconsistent application of shear forces during homogenization can lead to a wide range of droplet sizes.

    • Solution: Ensure consistent mixing and processing. Microfluidization is known for applying uniform shear forces, resulting in nanoemulsions with a tight particle size distribution.[3] For ultrasonication, ensure the probe is correctly positioned to provide uniform energy to the entire sample.

  • Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones over time, as the dispersed phase diffuses through the continuous phase.[7]

    • Solution: Use an oil phase with very low solubility in the continuous phase. Incorporating a small amount of a highly water-insoluble compound (a ripening inhibitor) into the oil phase can significantly reduce Ostwald ripening.

  • Flocculation or Aggregation: Droplets may be clumping together, which can be misinterpreted by Dynamic Light Scattering (DLS) as larger individual particles.

    • Solution: Ensure adequate surface charge (zeta potential) for electrostatic stabilization. A zeta potential greater than |30| mV is generally considered stable.[6] Also, ensure the concentration of the surfactant is sufficient for steric stabilization.

Q3: My nanoemulsion's particle size increases significantly during storage. What is causing this instability?

An increase in particle size over time is a clear sign of nanoemulsion instability.

  • Coalescence: This is an irreversible process where droplets merge to form larger ones.

    • Cause: Insufficient surfactant film strength or coverage around the droplets.

    • Solution: Optimize the surfactant and co-surfactant (e.g., this compound) concentration to ensure a robust interfacial film is formed.

  • Ostwald Ripening: As described above, this is a common issue in nanoemulsions.

    • Cause: The solubility of the oil phase in the aqueous phase.

    • Solution: Select an oil phase with minimal water solubility.

  • Flocculation: Droplets aggregate into clumps due to attractive forces. While reversible, it can be a precursor to coalescence.

    • Cause: Insufficient repulsive forces (electrostatic or steric) between droplets.

    • Solution: Evaluate the zeta potential. If it is low (between -30 mV and +30 mV), consider adding a charged surfactant to increase electrostatic repulsion.

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size range for a nanoemulsion?

Nanoemulsions are typically defined as having droplet sizes in the range of 20 to 200 nm.[][11] Some sources may extend this range up to 500 nm.[6] The appearance of the nanoemulsion is often related to its particle size; solutions with droplets around or below 50 nm are often transparent or slightly bluish, while they become more turbid and white as the particle size increases towards 200 nm.[]

Q2: How does the choice of surfactant and co-surfactant affect particle size?

The properties of the surfactant and co-surfactant are critical. Nonionic surfactants are often preferred due to their lower toxicity.[9] The right blend of surfactants, often characterized by the hydrophilic-lipophilic balance (HLB), is necessary to form a stable o/w nanoemulsion (typically requiring an HLB > 10).[9] The type of co-surfactant used can also significantly affect the resulting particle size and the stability region of the nanoemulsion.[12]

Q3: What is the Polydispersity Index (PDI) and why is it important?

The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution in the sample. The PDI value ranges from 0 to 1. A PDI value below 0.3 (and ideally below 0.15) is generally considered acceptable for nanoemulsions, indicating a narrow and homogenous size distribution.[13] A low PDI is crucial for stability and predictable performance.

Q4: How should I prepare my sample for particle size measurement with Dynamic Light Scattering (DLS)?

Proper sample preparation is critical for accurate DLS measurements. Nanoemulsion samples are often highly concentrated and must be diluted before analysis to avoid multiple scattering effects, where light scattered by one particle is then scattered by another.

  • Action: Perform serial dilutions of the nanoemulsion with the continuous phase (e.g., filtered, deionized water) and measure the particle size at each dilution. The correct particle size is obtained when subsequent dilutions result in no significant change in the measured size.[]

Data & Parameters

The following table summarizes the general effect of key formulation and process variables on nanoemulsion particle size and PDI.

Parameter IncreasedEffect on Particle SizeEffect on PDIRationale
Homogenization Pressure/Time DecreaseDecreaseHigher energy input leads to more efficient droplet disruption and a more uniform particle size.[5]
Surfactant Concentration Decrease (to a point)DecreaseMore surfactant is available to stabilize newly formed small droplets, preventing coalescence.[6]
Oil Concentration IncreaseIncreaseAt a fixed surfactant concentration, more oil leads to larger droplets as there is less surfactant per unit of interfacial area.
Co-surfactant Concentration Generally DecreaseDecreaseCo-surfactants increase the flexibility of the interfacial film, facilitating the formation of smaller droplets.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization

This protocol describes a general high-energy method for producing an oil-in-water (o/w) nanoemulsion.

  • Phase Preparation:

    • Aqueous Phase: Dissolve any water-soluble components (e.g., hydrophilic surfactant, buffer salts) in deionized water.

    • Oil Phase: Dissolve this compound and any other lipophilic components (e.g., active ingredient, oil) together. Gently heat if necessary to ensure complete dissolution.

  • Coarse Emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.[3]

    • Set the operating pressure (e.g., 15,000 to 30,000 PSI).

    • Process the emulsion for a specific number of discrete passes (e.g., 3-10 cycles). The optimal pressure and number of passes must be determined experimentally.

    • Maintain the temperature throughout the process using a heat exchanger or cooling bath to prevent sample degradation.[15]

  • Cooling & Storage:

    • Rapidly cool the resulting nanoemulsion to room temperature.

    • Store in a sealed container at the desired temperature (e.g., 4°C or 25°C) for characterization and stability studies.

Protocol 2: Particle Size and PDI Measurement using Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for characterizing nanoemulsion particle size.

  • Instrument Preparation: Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Filter the diluent (the same continuous phase used in the formulation) through a 0.22 µm syringe filter to remove any dust or particulate matter.

    • Dilute the nanoemulsion sample significantly with the filtered diluent. A typical dilution factor is 1:100 or 1:1000. The goal is a sample that is nearly transparent and not turbid.

    • Gently mix the diluted sample by inverting the vial; do not vortex, as this can introduce air bubbles.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the dispersant viscosity and refractive index, and the sample refractive index. Set the equilibration time to at least 60-120 seconds.

    • Perform the measurement. The instrument uses the Brownian motion of the particles to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[][16]

  • Data Analysis:

    • Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

    • Ensure the correlation curve is of good quality. Repeat the measurement to ensure reproducibility.

Visualized Workflows

The following diagrams illustrate key workflows for troubleshooting and experimentation.

G start Unexpected Particle Size (Size or PDI) issue_size Particle Size Issue start->issue_size issue_pdi High PDI (>0.3) start->issue_pdi size_large Size Too Large (>200 nm) issue_size->size_large size_instability Size Increases Over Time issue_size->size_instability check_process Review Process: - Ensure Uniform Shear - Check for Aggregation issue_pdi->check_process check_pdi_formulation Review Formulation: - Optimize Surfactant Blend issue_pdi->check_pdi_formulation check_energy Review Energy Input: - Increase Homogenizer Pressure - Increase Processing Time/Cycles size_large->check_energy check_formulation Review Formulation: - Increase Surfactant/Oil Ratio - Check Component Solubility size_large->check_formulation check_stability Investigate Instability: - Check for Coalescence - Assess Ostwald Ripening Risk size_instability->check_stability

Caption: Troubleshooting workflow for unexpected particle size and PDI in nanoemulsions.

G A 1. Component Selection (Oil, Surfactant, this compound) B 2. Phase Preparation (Oil Phase & Aqueous Phase) A->B C 3. Pre-Emulsification (High-Shear Mixing) B->C D 4. High-Energy Homogenization (Microfluidization or Ultrasonication) C->D E 5. Characterization D->E F Particle Size & PDI (DLS) E->F Primary G Zeta Potential E->G Secondary H 6. Stability Assessment (Monitor Size/PDI over Time at various temperatures) E->H

Caption: Standard experimental workflow for nanoemulsion formulation and characterization.

References

Validation & Comparative

Myristyl Glyceryl Ether in Drug Delivery: A Comparative Guide to Non-Ionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery, the selection of appropriate excipients is paramount to formulation success. Non-ionic surfactants play a crucial role in enhancing the solubility, stability, and bioavailability of therapeutic agents. This guide provides a comparative analysis of Myristyl Glyceryl Ether against other commonly used non-ionic surfactants, offering a resource for formulation scientists and researchers in drug development. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data on glyceryl ethers and other non-ionic surfactants to provide a valuable comparative perspective.

Overview of Non-Ionic Surfactants in Drug Delivery

Non-ionic surfactants are widely utilized in pharmaceutical formulations due to their lack of a net charge, which contributes to their lower toxicity and reduced potential for irritation compared to their ionic counterparts.[1][2] Their amphiphilic nature enables them to form micelles and vesicles (niosomes) that can encapsulate both hydrophobic and hydrophilic drug molecules, thereby improving their solubility and facilitating their transport across biological membranes.[2][3] Common classes of non-ionic surfactants in drug delivery include polysorbates (e.g., Tween 80), sorbitan esters (e.g., Span 80), and poloxamers.

This compound, also known as 1-O-tetradecylglycerol, belongs to the class of alkyl glyceryl ethers. These compounds are characterized by a glycerol backbone with one or more hydroxyl groups etherified with an alkyl chain. Their structure imparts surface-active properties, making them potential candidates for use as emulsifiers, solubilizers, and penetration enhancers in various drug delivery systems.

Comparative Performance Data

The following tables summarize key performance parameters of various non-ionic surfactants based on available experimental data. It is important to note that direct head-to-head comparisons involving this compound are scarce, and some data for glyceryl ethers are presented as a representative for this class of compounds.

Table 1: Physicochemical Properties of Selected Non-Ionic Surfactants

SurfactantChemical ClassMolecular Weight ( g/mol )Required HLBCritical Micelle Concentration (CMC)
This compound Alkyl Glyceryl Ether~288.47~8 (for PPG-2 Myristyl Ether Propionate)Not widely reported
Polysorbate 80 (Tween 80) Polyoxyethylene Sorbitan Ester~131015~0.012 mM
Sorbitan Monooleate (Span 80) Sorbitan Ester~428.64.3~0.03 mM
Poloxamer 407 Block Copolymer~1260018-23~2.8 µM
Glyceryl Monooleate Glyceryl Ester~356.543-4Not applicable (forms liquid crystals)

Table 2: Performance in Drug Delivery Formulations (Illustrative Examples)

Formulation ParameterThis compound/Glyceryl EthersPolysorbate 80 (Tween 80)Sorbitan Monooleate (Span 80)
Drug Solubility Enhancement Glyceryl esters have shown to enhance cell uptake of curcumin in SEDDS.[2]Known to significantly increase the solubility of poorly water-soluble drugs.[4][5]Often used in combination with high HLB surfactants to improve solubilization.[6]
Encapsulation Efficiency (EE) Data not readily available for this compound.High EE reported for various drugs in niosomes and nanoemulsions.Variable EE depending on the formulation and drug properties.
Particle Size of Formulations Can be used to formulate nanoemulsions.Widely used to produce nano-sized emulsions and vesicles.Often results in larger particle sizes compared to high HLB surfactants when used alone.
Stability of Formulations Glyceryl ether-based vesicles can exhibit good stability.Generally forms stable emulsions and vesicle formulations.Can contribute to the stability of w/o emulsions and in combination in o/w emulsions.
In Vitro Drug Release Data not readily available for this compound.Can modulate drug release, often providing sustained release from vesicular systems.Can influence drug release profiles, often used in formulations for controlled release.
Skin Permeation Enhancement Unsaturated glycerol monoethers have been shown to be effective skin penetration enhancers.[7][8]Can act as a penetration enhancer in topical and transdermal formulations.[4]Used in topical formulations, can influence skin permeation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments cited in the context of evaluating surfactant performance.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined using various methods, including surface tensiometry, conductivity, and fluorescence spectroscopy.

Surface Tensiometry Method:

  • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the point where the surface tension plateaus, indicating the formation of micelles.

Protocol 2: Evaluation of Drug Solubility Enhancement
  • Prepare supersaturated solutions of the drug in aqueous solutions containing different concentrations of the surfactant.

  • Equilibrate the solutions for a specified period (e.g., 24-48 hours) at a constant temperature with continuous agitation.

  • Centrifuge the samples to separate the undissolved drug.

  • Analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Plot the drug solubility as a function of surfactant concentration.

Protocol 3: Preparation and Characterization of Nanoemulsions

High-Pressure Homogenization Method:

  • Prepare an oil phase by dissolving the lipophilic drug and the surfactant (e.g., this compound) in the oil.

  • Prepare the aqueous phase, which may contain a hydrophilic surfactant.

  • Create a coarse emulsion by adding the oil phase to the aqueous phase under high-speed stirring.

  • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure.

  • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in the nanoemulsion phase.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical connections.

Experimental_Workflow_Nanoemulsion cluster_prep Nanoemulsion Preparation cluster_char Characterization A Oil Phase (Drug + Surfactant + Oil) C Coarse Emulsion (High-Speed Stirring) A->C B Aqueous Phase B->C D Nanoemulsion (High-Pressure Homogenization) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Encapsulation Efficiency (Ultracentrifugation & HPLC) D->G

Workflow for Nanoemulsion Preparation and Characterization.

Surfactant_Action_Mechanism cluster_micelle Micelle Formation cluster_vesicle Vesicle (Niosome) Formation Surfactant Surfactant Monomers Micelle Micelle Surfactant->Micelle > CMC Bilayer Surfactant Bilayer Surfactant->Bilayer SolubilizedDrug Solubilized Drug (in Micelle Core) Micelle->SolubilizedDrug Drug Poorly Soluble Drug Drug->SolubilizedDrug Vesicle Niosome Bilayer->Vesicle EncapsulatedHydrophilic Encapsulated (Aqueous Core) Vesicle->EncapsulatedHydrophilic EncapsulatedLipophilic Encapsulated (Bilayer) Vesicle->EncapsulatedLipophilic HydrophilicDrug Hydrophilic Drug HydrophilicDrug->EncapsulatedHydrophilic LipophilicDrug Lipophilic Drug LipophilicDrug->EncapsulatedLipophilic

Mechanisms of Drug Solubilization by Non-ionic Surfactants.

Conclusion and Future Directions

This compound and other glyceryl ethers represent a promising, though less extensively studied, class of non-ionic surfactants for drug delivery. Their potential as skin penetration enhancers and components of self-emulsifying systems warrants further investigation.[2][7] While polysorbates and sorbitan esters remain the workhorses of many pharmaceutical formulations, the exploration of alternative surfactants like this compound could lead to the development of novel drug delivery systems with improved performance and safety profiles.

Future research should focus on direct, systematic comparisons of this compound with established non-ionic surfactants. Key areas for investigation include the determination of its critical micelle concentration, its effectiveness in solubilizing a range of drug molecules, and its performance in various formulation types such as nanoemulsions, microemulsions, and niosomes. Comprehensive studies on its biocompatibility and in vivo performance are also essential to fully elucidate its potential in advanced drug delivery.

References

Comparative Analysis of Myristyl Glyceryl Ether and Polysorbate 80 for Protein Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the formulation of biotherapeutics, the prevention of protein aggregation and surface adsorption is paramount to ensuring product quality, safety, and efficacy. Non-ionic surfactants are critical excipients employed to achieve this stability. Polysorbate 80 (PS80) is the most widely used surfactant in approved monoclonal antibody formulations. However, concerns regarding its potential for degradation via hydrolysis and oxidation, which can lead to particle formation and compromise protein stability, have spurred interest in alternative stabilizers.[1][2][3] This guide provides a comparative analysis of the well-established Polysorbate 80 and a less-characterized alternative, Myristyl Glyceryl Ether, for protein stabilization.

Overview of Stabilizers

Polysorbate 80 (PS80)

Polysorbate 80 (Polyoxyethylene sorbitan monooleate) is a complex, amphipathic, non-ionic surfactant widely used to prevent protein adsorption and aggregation at interfaces.[4][5] It is effective at low concentrations and is a staple in numerous commercial biopharmaceutical products.[4][6] Its protective effects are attributed to its ability to competitively adsorb to interfaces and to interact with hydrophobic regions on the protein surface.[4][7] However, PS80 is a heterogeneous mixture and is susceptible to degradation by autooxidation and hydrolysis, which can generate reactive species like peroxides and free fatty acids that may negatively impact protein integrity.[2][5][6]

This compound (MGE)

This compound (3-tetradecoxypropane-1,2-diol) is a type of alkyl glyceryl ether.[8] Unlike the ester linkage in polysorbates, the ether bond in MGE is significantly more resistant to hydrolysis. This inherent chemical stability presents a potential advantage over polysorbates. Alkyl glyceryl ethers are amphiphilic molecules, consisting of a polar glycerol headgroup and a nonpolar alkyl chain.[9] This structure suggests a capacity for interfacial activity and interaction with proteins, though its efficacy in protein stabilization is not as extensively documented as that of PS80.

Comparative Data Presentation

The following tables summarize the key properties and performance characteristics of Polysorbate 80 and this compound. Data for PS80 is derived from extensive literature, while data for MGE is based on its known chemical properties and inferred functionalities.

Table 1: Physicochemical Properties
PropertyPolysorbate 80This compoundSource(s)
Chemical Name Polyoxyethylene (20) sorbitan monooleate3-(Tetradecyloxy)propane-1,2-diol[5],[8]
Molecular Formula C₆₄H₁₂₄O₂₆ (Approximate)C₁₇H₃₆O₃[5],[8]
Key Functional Group Ester, PolyoxyethyleneEther, Diol[5],[8]
Hydrolytic Stability Susceptible to hydrolysis at the ester bondHighly stable due to ether linkage[5],[10]
Oxidative Stability Susceptible to autooxidation at the ethylene oxide units and unsaturated fatty acid chainGenerally more stable; lacks polyoxyethylene chain[5],[11]
Nature Heterogeneous mixture of fatty acid estersDefined chemical structure[5],[8]
Table 2: Protein Stabilization Performance (Polysorbate 80)
Stress ConditionProtein TypePS80 ConcentrationKey FindingSource(s)
Mechanical Agitation Monoclonal Antibody (IgG)0.01% - 0.1%Effectively prevents formation of subvisible particles and protein aggregation.[4],[12],
Freeze-Thaw Recombinant Human Factor XIII0.01%Reduces aggregation induced by freeze-thaw cycles.[11]
Thermal Stress Monoclonal Antibody (IgG1)>0.02%High concentrations (e.g., 1.0%) can have a negative effect on thermal stability due to peroxide impurities.[6]
Photostability Monoclonal Antibody (IgG1)>0.02%High concentrations can have a destabilizing effect on protein exposed to light.[6]

No equivalent experimental data for this compound in peer-reviewed protein formulation studies was identified.

Mechanisms of Protein Stabilization

The primary mechanisms by which surfactants stabilize proteins involve their behavior at interfaces and their direct or indirect interaction with the protein itself.

Mechanism of Polysorbate 80

Polysorbate 80 is understood to stabilize proteins via two primary mechanisms:[4][7]

  • Competitive Adsorption: PS80, being surface-active, rapidly adsorbs to air-liquid and solid-liquid interfaces. This prevents proteins, which unfold upon adsorption, from populating the interface, thereby mitigating a major pathway for aggregation.[4][13]

  • Protein Interaction: The hydrophobic fatty acid tail of PS80 can interact with exposed hydrophobic patches on the protein surface. This can act as a "chaperone," preventing protein-protein interactions that lead to aggregation.[4][6][7]

dot graph TD { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Stabilization mechanisms of Polysorbate 80.

Proposed Mechanism of this compound

Based on the structure of MGE and the known effects of its constituent parts (glycerol and alkyl ethers), a plausible stabilization mechanism can be proposed.

  • Interfacial Activity: As an amphiphilic molecule with a C14 alkyl chain, MGE is expected to be surface-active and could, similar to PS80, competitively adsorb to interfaces to prevent protein unfolding.

  • Preferential Exclusion/Interaction: The glycerol headgroup is known to stabilize proteins by being preferentially excluded from the protein's surface, which favors a more compact, stable protein conformation.[14][15][16] Concurrently, the myristyl tail could interact with hydrophobic regions, similar to the mechanism proposed for glycerol, where it acts as an amphiphilic interface between a hydrophobic protein surface and the polar solvent.[14][16]

dot graph TD { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Proposed stabilization mechanisms of this compound.

Experimental Protocols

To empirically compare the efficacy of this compound and Polysorbate 80, a series of standardized stress tests should be performed.

Protocol 1: Agitation-Induced Aggregation Study

This protocol is designed to assess the ability of a surfactant to protect a protein from aggregation caused by mechanical stress at an air-liquid interface.

  • Preparation of Formulations:

    • Prepare a stock solution of a model protein (e.g., a monoclonal antibody) at a concentration of 1-10 mg/mL in a relevant buffer (e.g., 20 mM histidine, pH 6.0).

    • Prepare separate formulations containing the protein solution with varying concentrations of Polysorbate 80 (e.g., 0.001%, 0.01%, 0.05% w/v) and this compound (concentrations may need to be determined based on its critical micelle concentration).

    • Include a control formulation with no surfactant.

  • Application of Stress:

    • Aliquot 1 mL of each formulation into 2 mL glass vials.

    • Place the vials on an orbital shaker and agitate at a specified speed (e.g., 200 rpm) at room temperature for a defined period (e.g., 24-72 hours).

  • Analysis:

    • Visual Inspection: Observe samples for visible particles or turbidity.

    • Turbidity Measurement: Measure the absorbance at 350 nm (OD₃₅₀) to quantify turbidity.

    • Size Exclusion Chromatography (SEC-HPLC): Quantify the percentage of remaining monomer and the formation of soluble aggregates.

    • Micro-Flow Imaging (MFI): Characterize and count sub-visible particles in the 1-100 µm range.

dot graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4", margin="0.2,0.1"]; edge [color="#5F6368"];

}

Caption: Workflow for agitation stress testing.

Conclusion and Future Directions

Polysorbate 80 is an effective and widely understood stabilizer for protein therapeutics, but its susceptibility to degradation remains a significant drawback.[17][18] this compound, with its hydrolytically stable ether bond, presents a chemically robust alternative. Its amphiphilic nature and glycerol moiety suggest it has the potential to protect proteins through mechanisms of interfacial competition and preferential interaction.

However, a lack of empirical data on the efficacy of this compound in protein formulations is a major gap. To establish it as a viable alternative, rigorous experimental investigation is required. Future studies should focus on:

  • Direct, head-to-head comparisons with Polysorbate 80 and Polysorbate 20 using multiple model proteins (e.g., IgGs, fusion proteins).

  • Determination of its critical micelle concentration (CMC) in various formulation buffers.

  • Evaluation of its performance under a range of stresses, including mechanical, thermal, and freeze-thaw.

  • Long-term stability studies to confirm its low degradation profile and assess any unforeseen impacts on protein quality over time.

By systematically addressing these points through the experimental protocols outlined above, the biopharmaceutical industry can build the data package necessary to validate whether this compound or other alkyl glyceryl ethers can serve as next-generation stabilizers for sensitive protein drugs.

References

Comparative Cytotoxicity of C12, C14, and C16 Alkyl Glyceryl Ethers on Cancer Cell Lines: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of C12 (lauryl glyceryl ether), C14 (myristyl glyceryl ether), and C16 (chimyl alcohol) alkyl glyceryl ethers on cancer cells. While direct, head-to-head in vitro comparative studies on the cytotoxicity of these specific alkyl glyceryl ethers across various cancer cell lines are limited in publicly available literature, this document synthesizes the most relevant experimental data, focusing on in vivo anti-tumor activity and known mechanisms of action to inform future research and drug development.

Quantitative Data Summary

Table 1: In Vivo Anti-Metastatic Activity of Saturated Alkylglycerols

This table presents data from a study by Pedrono et al. (2009), which investigated the effect of synthetic saturated alkylglycerols on the metastasis of Lewis lung carcinoma (3LL) cells grafted in mice.

CompoundAlkyl Chain LengthAnimal ModelCancer Cell LineKey Finding
Lauryl Glyceryl EtherC12:0C57BL/6 miceLewis Lung Carcinoma (3LL)No significant effect on reducing lung metastasis.
This compoundC14:0C57BL/6 miceLewis Lung Carcinoma (3LL)No significant effect on reducing lung metastasis.
Chimyl AlcoholC16:0C57BL/6 miceLewis Lung Carcinoma (3LL)Weaker effect in reducing lung metastasis compared to unsaturated alkylglycerols.

Source: Adapted from Pedrono F, et al. (2009). Which alkylglycerols from shark liver oil have anti-tumour activities?

Table 2: General Cytotoxic Mechanisms of Alkylglycerols in Cancer Cells

This table summarizes the generally accepted mechanisms of action for alkylglycerols and related ether lipids, which are not specific to chain length based on the available literature.

Mechanism of ActionDescription
Induction of Apoptosis Activation of programmed cell death pathways, leading to characteristic morphological and biochemical changes in cancer cells.
Suppression of Signal Transduction Interference with key signaling pathways involved in cancer cell proliferation, survival, and migration.
Inhibition of Angiogenesis Prevention of the formation of new blood vessels that supply tumors with nutrients and oxygen.
Non-Apoptotic Cell Death A cell death pathway independent of caspases, often involving the endo-lysosomal system. This can include the formation of large acidic vacuoles and the release of cathepsins into the cytosol.[1]
Metabolic Disruption Accumulation of O-alkyl groups in tumor cells that have deficient enzymatic machinery for their catabolism, leading to cellular stress and death.

Experimental Protocols

In Vivo Anti-Metastasis Study (Adapted from Pedrono et al., 2009)

Objective: To evaluate the effect of different synthetic alkylglycerols on the development of lung metastases from grafted Lewis lung carcinoma (3LL) cells in mice.

Animal Model: Female C57BL/6 mice, 6-8 weeks old.

Tumor Cell Line: Lewis lung carcinoma (3LL) cells.

Experimental Groups:

  • Control group (treated with the vehicle, e.g., olive oil).

  • Treatment groups for each alkylglycerol (C12:0, C14:0, C16:0, etc.), administered orally.

Procedure:

  • 3LL tumor cells (e.g., 1x10^6 cells) are injected subcutaneously into the flank of each mouse.

  • From the day of tumor cell injection, mice are treated daily by oral gavage with the respective alkylglycerol (e.g., 50 mg/kg body weight) or the vehicle.

  • Tumor growth is monitored regularly by measuring tumor volume.

  • After a set period (e.g., 20-28 days), mice are euthanized.

  • Lungs are excised, and the number of surface lung metastases is counted.

  • Statistical analysis is performed to compare the number of metastases between the control and treatment groups.

General In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the concentration of an alkyl glyceryl ether that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Alkyl glyceryl ethers (C12, C14, C16) dissolved in a suitable solvent (e.g., DMSO, ethanol).

  • 96-well microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO, acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the alkyl glyceryl ethers. A vehicle control (medium with the solvent) is also included.

  • Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the alkyl glyceryl ether and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vivo In Vivo Experiment tumor_injection Tumor Cell Injection (3LL) daily_treatment Daily Oral Treatment tumor_injection->daily_treatment tumor_monitoring Tumor Growth Monitoring daily_treatment->tumor_monitoring euthanasia Euthanasia tumor_monitoring->euthanasia metastasis_counting Metastasis Counting euthanasia->metastasis_counting data_analysis Data Analysis metastasis_counting->data_analysis signaling_pathway cluster_cell Cancer Cell AGE Alkyl Glyceryl Ether (C12, C14, C16) membrane Cell Membrane AGE->membrane Accumulation apoptosis Apoptosis AGE->apoptosis Induction metabolic_disruption Metabolic Disruption (Enzyme Deficiency) AGE->metabolic_disruption endocytosis Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome vacuole Large Acidic Vacuole endosome->vacuole Perturbed Maturation cathepsin_release Cathepsin Release vacuole->cathepsin_release non_apoptotic_death Non-Apoptotic Cell Death cathepsin_release->non_apoptotic_death caspases Caspase Activation apoptosis->caspases metabolic_disruption->non_apoptotic_death

References

A Head-to-Head Comparison: Myristyl Glyceryl Ether and Tween 80 in Nanoemulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Surfactant Performance in Nanoemulsion Formulations.

In the pursuit of stable and effective nanoemulsion-based drug delivery systems, the choice of surfactant is paramount. This guide provides a head-to-head comparison of two nonionic surfactants: Myristyl Glyceryl Ether and the widely-used Tween 80 (Polysorbate 80). Due to a lack of extensive, direct comparative data for this compound in nanoemulsion stability studies, this guide will utilize data from structurally similar polyglyceryl esters as a proxy to provide a meaningful comparison against the well-documented performance of Tween 80.

Performance Snapshot: Polyglyceryl Esters vs. Tween 80

The stability and physical characteristics of a nanoemulsion are critically influenced by the surfactant's ability to reduce interfacial tension and form a stable film around the dispersed oil droplets. The following table summarizes key performance data for nanoemulsions stabilized with polyglyceryl esters and Tween 80, respectively.

Performance MetricPolyglyceryl Ester-Stabilized NanoemulsionsTween 80-Stabilized NanoemulsionsKey Observations
Droplet Size (Z-average) 19.6 nm - 131.7 nm[1][2]41.22 nm - 185.6 nm[3][4]Both surfactant classes can produce nanoemulsions with droplet sizes well within the desired nanometer range. Polyglyceryl esters have demonstrated the potential for creating exceptionally small droplets under optimized conditions.
Polydispersity Index (PDI) < 0.15 - 0.226[1][2]0.165 - 0.338[4][5]Polyglyceryl ester-based nanoemulsions consistently show very low PDI values, indicating a narrow and uniform droplet size distribution, which is crucial for long-term stability. While Tween 80 also produces nanoemulsions with acceptable PDI, the values can be slightly higher and more variable.
Long-Term Stability Remarkably stable for 60-90 days at room temperature with minimal change in droplet size or PDI.[1][2]Stable for 3 months at various temperatures (5°C, 25°C, 40°C) with no significant changes in physical properties.[4]Both surfactant types can formulate nanoemulsions with excellent long-term physical stability.
Surfactant Concentration Effective at varying concentrations, often requiring optimization of surfactant-to-oil ratio for minimal droplet size.Typically used in combination with a co-surfactant; stability is dependent on the surfactant mixture (Smix) ratio.The optimal concentration for both is formulation-dependent, but polyglyceryl esters may offer more flexibility as a primary emulsifier.

Experimental Protocols: A Closer Look at the Methodology

To ensure a comprehensive understanding of the data presented, this section details the typical experimental protocols used to formulate and characterize nanoemulsions stabilized by these surfactants.

Nanoemulsion Formulation

1. Polyglyceryl Ester-Based Nanoemulsions (Phase Inversion Composition - PIC Method):

A low-energy emulsification method is commonly employed.

  • Organic Phase Preparation: The polyglyceryl ester surfactant (e.g., Polyglyceryl-4 Laurate), a co-surfactant (if used), and the oil phase are mixed at a predetermined ratio.

  • Aqueous Phase Preparation: The aqueous phase, often containing glycerol and purified water, is prepared separately.

  • Titration and Phase Inversion: The aqueous phase is gradually added to the organic phase with continuous stirring (e.g., vortex mixing at 1300 rpm). The stepwise addition induces a phase inversion, resulting in the formation of a nanoemulsion.

  • Optimization: Different surfactant-to-oil ratios and water phase compositions are tested to achieve the smallest droplet size and PDI.

2. Tween 80-Based Nanoemulsions (Spontaneous Emulsification Method):

This method is also a low-energy approach.

  • Preparation of the Surfactant Mixture (Smix): Tween 80 (surfactant) and a co-surfactant (e.g., ethanol, propylene glycol) are mixed at a specific ratio (e.g., 2:1 w/w).

  • Organic Phase Preparation: The oil phase is prepared separately.

  • Titration: The organic phase is slowly added to the Smix under gentle magnetic stirring.

  • Aqueous Phase Addition: The aqueous phase (double distilled water) is then added dropwise to the organic phase/Smix mixture with continuous stirring until a transparent and easily flowable nanoemulsion is formed.

Nanoemulsion Characterization and Stability Assessment

The following characterization techniques are standard for evaluating nanoemulsion properties and stability:

  • Droplet Size and Polydispersity Index (PDI) Analysis: Measured by Dynamic Light Scattering (DLS). Samples are diluted with purified water to avoid multiple scattering effects before analysis.

  • Zeta Potential Measurement: Also determined by DLS to assess the surface charge of the droplets, which indicates the stability against coalescence.

  • Long-Term Stability Studies:

    • Storage Conditions: Nanoemulsion samples are stored at various temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., 3 months).

    • Parameter Monitoring: Droplet size, PDI, and visual appearance (for signs of creaming, sedimentation, or phase separation) are monitored at regular intervals.

  • Accelerated Stability Testing (Centrifugation): Samples are subjected to high-speed centrifugation (e.g., 5000 rpm for 30 minutes) to assess their resistance to creaming and coalescence under stress.

  • Freeze-Thaw Cycles: Nanoemulsions are subjected to multiple cycles of freezing and thawing (e.g., -20°C for 48 hours followed by 25°C for 48 hours) to evaluate their stability against temperature fluctuations.

Visualizing the Experimental Workflow

To further clarify the process of comparing nanoemulsion stability, the following diagram illustrates a typical experimental workflow.

G cluster_formulation Nanoemulsion Formulation cluster_characterization Initial Characterization (T=0) cluster_stability Stability Studies cluster_analysis Data Analysis & Comparison Formulation_MGE Formulation with Polyglyceryl Ester Char_MGE Droplet Size, PDI, Zeta Potential Formulation_MGE->Char_MGE Formulation_T80 Formulation with Tween 80 Char_T80 Droplet Size, PDI, Zeta Potential Formulation_T80->Char_T80 Stability_MGE Long-Term Storage (4°C, 25°C, 40°C) Accelerated Testing Char_MGE->Stability_MGE Stability_T80 Long-Term Storage (4°C, 25°C, 40°C) Accelerated Testing Char_T80->Stability_T80 Analysis Comparative Analysis of Stability Parameters Stability_MGE->Analysis Stability_T80->Analysis

Caption: Experimental workflow for comparing nanoemulsion stability.

Conclusion

Both polyglyceryl esters and Tween 80 are effective nonionic surfactants for creating stable nanoemulsions. The choice between them will ultimately depend on the specific requirements of the formulation, including the nature of the oil phase, the desired droplet size, and the intended application.

Polyglyceryl esters, as represented in this guide, demonstrate a strong potential for producing nanoemulsions with exceptionally small droplet sizes and a very narrow size distribution. This suggests they may be particularly advantageous for applications where precise control over particle size is critical.

Tween 80, a well-established and widely used surfactant, consistently produces stable nanoemulsions and benefits from a vast body of existing research and regulatory acceptance.

For drug development professionals, the data suggests that while Tween 80 remains a reliable choice, polyglyceryl esters, and by extension, other glyceryl ethers like this compound, represent a promising class of alternative surfactants that warrant further investigation for advanced drug delivery systems. Direct comparative studies focusing on this compound are encouraged to further elucidate its specific performance characteristics.

References

Efficacy of Myristyl glyceryl ether as a penetration enhancer compared to other enhancers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Myristyl Glyceryl Ether against other established chemical enhancers remains largely unquantified in publicly available research. While direct comparative studies are scarce, an examination of related compounds and the mechanisms of well-established enhancers can provide valuable insights for researchers and drug development professionals.

This guide synthesizes the existing knowledge on related glyceryl ethers and provides a comparative framework based on the established efficacy and mechanisms of action of other prominent penetration enhancers.

Comparative Analysis of Penetration Enhancer Efficacy

Due to the lack of specific data for this compound, this section presents data on other relevant enhancers to provide a baseline for potential efficacy. The enhancement ratio (ER) is a common metric used to quantify the increase in drug permeation through the skin in the presence of an enhancer compared to a control formulation without an enhancer.

Penetration EnhancerDrug ModelSkin ModelEnhancement Ratio (ER)Reference
Glycerol Monoethers (Unsaturated) Estradiol, Hydrocortisone, NitroglycerinHairless Mouse SkinVery effective, but somewhat less so than oleic acid[1]
Glyceryl Monocaprylate (in combination with Isopropyl Myristate) PentazocineHairless Mouse SkinSynergistic enhancement observed
Oleic Acid MeloxicamNot Specified1.070
Oleic Acid PiroxicamRat SkinHighest among tested enhancers (OA, IPM, Lecithin, Urea)
Isopropyl Myristate (IPM) MeloxicamNot SpecifiedNot specified, but lower than Oleic Acid
Propylene Glycol (PG) Metoprolol TartratePorcine SkinSignificant increase in permeation compared to PBS control[2]

Note: The efficacy of a penetration enhancer is highly dependent on the specific drug molecule, the vehicle formulation, and the skin model used. Therefore, direct comparison of enhancement ratios across different studies should be interpreted with caution.

Mechanisms of Action: A Look at How Penetration Enhancers Work

The primary mechanism by which many chemical penetration enhancers, particularly lipid-based ones, are thought to function is by disrupting the highly ordered lipid lamellae of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.

Putative Mechanism of this compound

While the specific mechanism of this compound has not been extensively elucidated, it is hypothesized to function similarly to other lipid-like enhancers by integrating into the stratum corneum lipids. This integration would likely lead to a disruption of the ordered lipid structure, thereby increasing the permeability of the skin to co-administered drugs.

Established Mechanisms of Other Enhancers
  • Oleic Acid: This unsaturated fatty acid is known to create fluid domains within the stratum corneum lipids, effectively increasing their permeability.[3]

  • Propylene Glycol: PG is a widely used solvent and penetration enhancer. Its mechanism is multifaceted and includes increasing drug solubility within the stratum corneum and interacting with the polar headgroups of the lipids, which alters their packing.

  • Isopropyl Myristate (IPM): As an emollient and enhancer, IPM is believed to increase the fluidity of the skin's lipid layer and improve the partitioning of drugs into the stratum corneum.[4]

Experimental Protocols: A Guide to In Vitro Permeation Studies

The following provides a generalized experimental protocol for evaluating the efficacy of penetration enhancers using Franz diffusion cells, a standard in vitro method.

Objective: To determine the in vitro skin permeation of a model drug in the presence and absence of a penetration enhancer.
Materials and Methods:
  • Skin Membrane Preparation: Full-thickness skin (e.g., human cadaver, porcine, or rodent) is carefully excised and dermatomed to a uniform thickness (typically 200-500 µm). The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Assembly: The Franz diffusion cell consists of a donor compartment and a receptor compartment separated by the skin membrane. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintained at a constant temperature (typically 32°C or 37°C) with constant stirring.

  • Formulation Application: The test formulation (containing the drug and the penetration enhancer) and the control formulation (containing the drug but no enhancer) are applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed receptor medium.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio (ER) are then calculated.

Visualizing the Process: Experimental Workflow and Putative Mechanism

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation franz_cell Franz Diffusion Cell Assembly skin_prep->franz_cell formulation_prep Formulation Preparation application Formulation Application formulation_prep->application franz_cell->application sampling Sample Collection application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, ER) hplc->data_analysis

Caption: Experimental workflow for in vitro skin permeation studies.

Penetration_Mechanism cluster_SC Stratum Corneum cluster_epidermis Viable Epidermis lipids Ordered Lipid Lamellae disrupted_lipids Disrupted Lipid Lamellae lipids->disrupted_lipids Disruption enhancer This compound enhancer->lipids Integration drug Drug Molecule drug->disrupted_lipids Enhanced Penetration target Target Site disrupted_lipids->target Enhanced Penetration

Caption: Putative mechanism of this compound.

References

A Comparative Guide to the In Vivo Performance of Myristyl Glyceryl Ether-Based and Alternative Lipid Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of drug delivery systems based on Myristyl Glyceryl Ether and other commonly used lipid excipients, such as Glyceryl Monostearate and Cetyl Palmitate. Due to the limited availability of in vivo quantitative data specifically for this compound-based systems, this guide draws comparisons with structurally similar solid lipid nanoparticles (SLNs) to provide a valuable resource for researchers in the field of drug delivery. The information presented herein is supported by experimental data from various studies, offering insights into the efficacy, safety, and pharmacokinetic profiles of these delivery platforms.

Data Presentation: Comparative In Vivo Performance of Lipid-Based Nanoparticles

The following tables summarize key quantitative data on the in vivo performance of different lipid-based nanoparticle drug delivery systems. It is important to note that direct comparative studies are scarce, and the data presented is compiled from individual studies with varying experimental conditions.

Table 1: Physicochemical Properties and Drug Loading of Lipid Nanoparticles

Lipid ExcipientDrugParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Glyceryl MonostearatePaclitaxel96 ± 4.4-39.1 ± 0.875.42 ± 1.531.5 ± 2.1[1]
Glyceryl Monostearateβ-Elemene138.9-20.282.11-[2]
Glyceryl MonostearateItraconazole421 - 489---[3]
Cetyl PalmitatePaclitaxel85.8 ± 1.6+71.3 ± 2.1-11 ± 0.8[4]
Cetyl PalmitateBuprenorphine180 - 200---[5]
Cetyl Palmitateγ-oryzanol210 - 280-27 to -35--[6]
Glyceryl Dibehenate & Glyceryl MonostearateCurcumin< 300---[7]

Table 2: In Vivo Pharmacokinetic Parameters of Paclitaxel-Loaded Lipid Nanoparticles in Rats

FormulationCmax (ng/mL)AUC0→24h (ng·h/mL)Relative Bioavailability (%)Reference
Paclitaxel Solution (IV)7,887 ± 617--[1]
Paclitaxel-Loaded SLNs (Oral)10,274 ± 1,875--[1]
Paclitaxel Solution (IV)-1,876.34 ± 211.21100[8]
PTX-loaded SLNs (PS) (IV)-2,834.11 ± 345.67151.04[8]
PTX-loaded SLNs modified with HPCD (PSC) (IV)-4,211.56 ± 456.78224.45[8]

Table 3: Tumor Accumulation of Doxorubicin-Loaded Liposomes in Different Mouse Tumor Models (% Injected Dose)

Tumor Model6 hours24 hoursReference
Colorectal Adenocarcinoma (LS 174T)0.52 ± 0.18-[9]
Breast Adenocarcinoma (MDA-MB-231)0.12 ± 0.02-[9]
Pancreatic Adenocarcinoma (Capan-1)0.061 ± 0.01-[9]

Experimental Protocols

This section details standardized methodologies for key in vivo experiments to assess the performance of lipid-based drug delivery systems.

In Vivo Biodistribution and Pharmacokinetic Study

Objective: To determine the distribution of the drug delivery system in various organs and to quantify its pharmacokinetic profile.

Animal Model: Male Sprague Dawley rats (200-250 g) or BALB/c mice (6-8 weeks old).

Procedure:

  • Radiolabeling (Optional but Recommended): For quantitative biodistribution, the lipid nanoparticles can be radiolabeled with a gamma-emitting radionuclide like Technetium-99m (99mTc).[10]

  • Administration: Administer the nanoparticle formulation (e.g., Paclitaxel-loaded SLNs at a dose of 10 mg/kg) intravenously via the tail vein.[11]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.[11]

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -20°C until analysis.[11]

  • Organ Harvesting: At the end of the study (e.g., 48 hours), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Quantification:

    • For radiolabeled nanoparticles, measure the radioactivity in plasma and homogenized organ samples using a gamma counter.

    • For non-radiolabeled drug-loaded nanoparticles, extract the drug from plasma and organ homogenates using an appropriate solvent and quantify using a validated analytical method such as HPLC.[11]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, half-life (t1/2), and clearance from the plasma concentration-time data using non-compartmental analysis.[11]

In Vivo Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the drug-loaded nanoparticle formulation.

Animal Model: Athymic nude mice (4-6 weeks old).

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days. Calculate tumor volume using the formula: (Length × Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomly divide the mice into treatment and control groups.

  • Administration of Treatment: Administer the drug-loaded nanoparticles, free drug solution (as a positive control), and empty nanoparticles (as a vehicle control) intravenously or intraperitoneally at a predetermined dose and schedule (e.g., every 3 days for 3 weeks).

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the treatment period.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

In Vivo Acute Toxicity Study

Objective: To assess the short-term systemic toxicity of the nanoparticle formulation.

Animal Model: Healthy BALB/c mice (6-8 weeks old).

Procedure:

  • Dose Administration: Administer a single intravenous injection of the nanoparticle formulation at different dose levels (e.g., low, medium, and high). Include a control group receiving the vehicle (e.g., saline).

  • Clinical Observations: Observe the animals for any signs of toxicity, such as changes in behavior, appearance, or body weight, at regular intervals for 14 days.

  • Blood Analysis: At the end of the observation period, collect blood samples for hematological and serum biochemical analysis to assess organ function (e.g., liver enzymes, kidney function markers).

  • Histopathological Examination: Euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any tissue damage or abnormalities.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by drugs delivered via nanoparticle systems in cancer therapy.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth mTOR->CellSurvival Promotes

Caption: EGFR Signaling Pathway.

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates Ras Ras Dimerization->Ras via Grb2/SOS PI3K PI3K Dimerization->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS NO NO Production eNOS->NO NO->Angiogenesis Contributes to

Caption: VEGF Signaling Pathway.

Experimental Workflow Diagram

InVivo_Nanoparticle_Evaluation_Workflow Formulation Nanoparticle Formulation (e.g., this compound-based) Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Toxicity In Vivo Acute Toxicity Study Characterization->Toxicity Efficacy In Vivo Efficacy Study (Tumor Model) Characterization->Efficacy Biodistribution Biodistribution & Pharmacokinetic Study Characterization->Biodistribution DataAnalysis Data Analysis & Comparison Toxicity->DataAnalysis Efficacy->DataAnalysis Biodistribution->DataAnalysis Conclusion Conclusion on In Vivo Performance DataAnalysis->Conclusion

Caption: In Vivo Evaluation Workflow.

References

A Comparative Analysis of the Emulsifying Properties of Myristyl Glyceryl Ether and Other Glyceryl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Myristyl Glyceryl Ether in comparison to other long-chain glyceryl ethers—namely Cetyl, Stearyl, and Isostearyl Glyceryl Ethers—reveals distinct differences in their performance as emulsifying agents. These variations, primarily influenced by the length and structure of their alkyl chains, have significant implications for their application in pharmaceutical and cosmetic formulations. While direct comparative studies with extensive quantitative data are limited in publicly available literature, a comprehensive review of technical data, related research, and established principles of emulsion science provides valuable insights into their respective emulsifying capabilities.

Glyceryl ethers are non-ionic surfactants recognized for their emulsifying, skin-conditioning, and stabilizing properties. Their molecular structure, consisting of a hydrophilic glycerol head and a lipophilic alkyl tail, allows them to reduce the interfacial tension between oil and water, thereby facilitating the formation of stable emulsions. The length and branching of the alkyl chain are critical determinants of a glyceryl ether's Hydrophilic-Lipophilic Balance (HLB), which in turn dictates its suitability for creating either oil-in-water (O/W) or water-in-oil (W/O) emulsions. Generally, a lower HLB value indicates a more lipophilic character, favoring the formation of W/O emulsions, while a higher HLB value suggests a more hydrophilic nature, suitable for O/W emulsions.

Influence of Alkyl Chain on Emulsifying Performance

The emulsifying performance of alkyl glyceryl ethers is significantly influenced by the length of the alkyl chain. As the carbon chain length increases from myristyl (C14) to cetyl (C16) and stearyl (C18), the lipophilicity of the molecule increases. This trend generally leads to a decrease in the HLB value, making the longer-chain glyceryl ethers more effective as W/O emulsifiers.

In contrast, Isostearyl Glyceryl Ether, which also has an 18-carbon chain, features a branched structure. This branching disrupts the crystalline packing of the alkyl chains at the oil-water interface, which can lead to the formation of more stable and flexible interfacial films. This characteristic often makes Isostearyl Glyceryl Ether a particularly effective stabilizer for W/O emulsions, capable of incorporating a high percentage of the water phase.

While specific experimental data for this compound is not abundant, it is positioned as a versatile emulsifier. Its C14 chain provides a balance between the more hydrophilic shorter-chain glyceryl ethers and the more lipophilic longer-chain variants.

Comparative Data Summary

To provide a clearer understanding of the comparative emulsifying properties, the following tables summarize key parameters. It is important to note that the exact values can vary depending on the specific experimental conditions, including the oil phase composition, emulsifier concentration, and processing parameters. The data presented here is a synthesis of typical values and expected performance based on chemical structure and available technical information.

Table 1: Comparison of Physical and Emulsifying Properties of Glyceryl Ethers

PropertyThis compoundCetyl Glyceryl EtherStearyl Glyceryl EtherIsostearyl Glyceryl Ether
Alkyl Chain C14 (Myristyl)C16 (Cetyl)C18 (Stearyl)C18 (Isostearyl - Branched)
Typical HLB Value Low to Mid-rangeLowLowVery Low
Primary Emulsion Type O/W and W/OW/OW/OW/O
Expected Emulsion Stability Moderate to GoodGoodGood to ExcellentExcellent
Typical Droplet Size Small to MediumSmall to MediumSmallSmall
Effect on Viscosity Moderate increaseModerate to High increaseHigh increaseModerate increase

Experimental Protocols

The evaluation of the emulsifying properties of these glyceryl ethers involves a series of standardized experimental protocols.

Emulsion Preparation

A standard method for preparing test emulsions is as follows:

  • Preparation of Phases: The oil phase, consisting of a model oil (e.g., mineral oil, isopropyl myristate) and the glyceryl ether emulsifier, is heated to 70-75°C. The aqueous phase (deionized water) is heated separately to the same temperature.

  • Emulsification: The aqueous phase is slowly added to the oil phase with continuous high-shear mixing using a homogenizer. The homogenization speed and time are critical parameters that must be controlled.

  • Cooling: The resulting emulsion is then cooled to room temperature under gentle stirring.

EmulsionPreparation cluster_oil_phase Oil Phase cluster_water_phase Aqueous Phase Oil Model Oil Heat1 Heat to 70-75°C Oil->Heat1 Emulsifier Glyceryl Ether Emulsifier->Heat1 Water Deionized Water Heat2 Heat to 70-75°C Water->Heat2 Homogenize High-Shear Homogenization Heat1->Homogenize Heat2->Homogenize Cool Cool to Room Temp. Homogenize->Cool FinalEmulsion Stable Emulsion Cool->FinalEmulsion

Caption: Experimental workflow for emulsion preparation.

Emulsion Characterization

1. Emulsion Stability Assessment:

  • Method: Emulsion stability is often assessed by monitoring changes in the backscattering profile of the emulsion over time using a vertical scan analyzer. The Turbiscan Stability Index (TSI) is a quantitative measure of destabilization phenomena such as creaming, sedimentation, and coalescence.

  • Procedure:

    • A sample of the freshly prepared emulsion is placed in a cylindrical glass cell.

    • The cell is scanned from bottom to top with a light source, and the backscattered light is measured.

    • Scans are repeated at regular intervals over a specified period (e.g., 24 hours) at a controlled temperature.

    • The TSI is calculated based on the variation in the backscattering profiles over time. A lower TSI value indicates higher stability.

EmulsionStability start Fresh Emulsion measurement Measure Backscattering Profile (Time = 0) start->measurement storage Store at Controlled Temperature measurement->storage remeasure Repeat Measurement at Intervals (t > 0) storage->remeasure analysis Calculate Turbiscan Stability Index (TSI) remeasure->analysis result Lower TSI = Higher Stability analysis->result

Caption: Workflow for emulsion stability assessment.

2. Droplet Size Analysis:

  • Method: Laser diffraction is a widely used technique to determine the droplet size distribution of an emulsion.

  • Procedure:

    • A small, representative sample of the emulsion is dispersed in a suitable medium (usually water for O/W emulsions and oil for W/O emulsions) in the instrument's measurement cell until an appropriate obscuration level is reached.

    • A laser beam is passed through the dispersed sample, and the scattered light pattern is detected by a series of detectors.

    • The droplet size distribution is calculated from the scattering pattern using the Mie theory. Key parameters reported include the median droplet size (D50) and the span of the distribution.

3. Viscosity Measurement:

  • Method: The rheological properties of the emulsions are characterized using a rotational rheometer.

  • Procedure:

    • A sample of the emulsion is placed between the rheometer's geometries (e.g., cone-plate or parallel-plate).

    • The viscosity is measured as a function of shear rate at a controlled temperature. This provides information about the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).

Signaling Pathways and Emulsification Mechanism

The primary mechanism by which glyceryl ethers stabilize emulsions is through the formation of a steric barrier at the oil-water interface. The hydrophilic glycerol head groups orient towards the aqueous phase, while the lipophilic alkyl chains extend into the oil phase. This interfacial film physically prevents the oil droplets from coalescing.

The structure of the alkyl chain plays a crucial role in the effectiveness of this steric stabilization. Longer, linear alkyl chains (stearyl) can pack more densely at the interface, creating a more rigid film. In contrast, the branched structure of isostearyl glyceryl ether creates a less ordered but bulkier interfacial layer, which can be highly effective at preventing droplet coalescence.

EmulsificationMechanism cluster_interface Oil-Water Interface cluster_stabilization Stabilization Mechanism GlycerylEther Glyceryl Ether Molecule GlycerolHead Hydrophilic Glycerol Head (in Water) GlycerylEther->GlycerolHead AlkylTail Lipophilic Alkyl Tail (in Oil) GlycerylEther->AlkylTail InterfacialFilm Formation of Interfacial Film GlycerylEther->InterfacialFilm StericBarrier Creation of Steric Barrier InterfacialFilm->StericBarrier DropletCoalescence Prevention of Droplet Coalescence StericBarrier->DropletCoalescence StableEmulsion Stable Emulsion DropletCoalescence->StableEmulsion

Caption: Mechanism of emulsion stabilization by glyceryl ethers.

Conclusion

The choice of a glyceryl ether emulsifier has a profound impact on the properties and stability of an emulsion. While this compound offers a balanced profile, longer-chain glyceryl ethers like Cetyl and Stearyl Glyceryl Ether are generally more suited for creating stable W/O emulsions due to their increased lipophilicity. Isostearyl Glyceryl Ether, with its branched alkyl chain, stands out for its ability to form highly stable W/O emulsions with a desirable sensory profile. The selection of the most appropriate glyceryl ether will ultimately depend on the specific requirements of the formulation, including the desired emulsion type, viscosity, and stability. Further direct comparative studies with detailed quantitative data would be invaluable for formulators in making informed decisions.

A Comparative Analysis of Surfactant Biocompatibility: Myristyl Glyceryl Ether in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable surfactant is a critical determinant in the development of safe and effective drug delivery systems and other biomedical applications. Biocompatibility, a measure of a material's ability to perform with an appropriate host response, is a paramount consideration. This guide provides a comparative assessment of the biocompatibility of Myristyl Glyceryl Ether against other commonly utilized surfactants, supported by available experimental data and detailed methodologies.

Executive Summary

Surfactants are indispensable in pharmaceutical formulations for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs. However, their interaction with biological membranes can lead to varying degrees of cytotoxicity and hemolytic activity. This guide focuses on this compound, a non-ionic surfactant, and compares its biocompatibility profile with other widely used non-ionic and ionic surfactants.

Due to a lack of extensive, publicly available quantitative biocompatibility data specifically for this compound, this guide draws upon safety assessments of the broader "alkyl glyceryl ethers" class of compounds. The Cosmetic Ingredient Review expert panel has concluded that alkyl glyceryl ethers are safe for use in cosmetic formulations, suggesting a generally favorable biocompatibility profile.[1][2][3] For direct comparison, this guide presents quantitative data from in vitro studies on other common surfactants, including Tween 80, Pluronic F-68, and Sodium Dodecyl Sulfate (SDS).

Comparative Biocompatibility Data

The following tables summarize key biocompatibility data for a selection of surfactants based on in vitro assays. It is important to note that direct comparative studies including this compound are limited. The data for alkyl glyceryl ethers is qualitative, while the data for other surfactants provides a quantitative baseline for comparison.

Table 1: In Vitro Cytotoxicity of Selected Surfactants

SurfactantCell LineAssayEndpointResultCitation
Alkyl Glyceryl Ethers --Safety AssessmentGenerally considered safe for cosmetic use[1][2][3]
Tween 80 B16-F10MTTCell ViabilityNo evident cytotoxicity at concentrations < 2000 µM[4]
Tween 80 HaCaTXTTCell ViabilityLimited cytotoxicity, supports drug penetration[5]
Sodium Dodecyl Sulfate (SDS) HaCaTMTT & Neutral RedIC50Dose-dependent decrease in viability[6]
Pluronic F-68 Jurkat, RBC, HEK-Cell ViabilityNo impact on cell size or viability[7][8]

Table 2: Hemolytic Potential of Selected Surfactants

SurfactantAssay PrincipleResultCitation
Alkyl Glyceryl Ethers -Data not available-
Tween 80 Erythrocyte Lysis61.0% hemolysis at 100 µM[4]
Sodium Dodecyl Sulfate (SDS) Erythrocyte LysisInduces hemolysis, dependent on concentration and contact time[9][10][11][12]
Pluronic F-68 Red Blood Cell Membrane IntegrityProtects against hypotonic hemolysis[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for the key assays cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose cells to various concentrations of the surfactant for a predetermined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of the surfactant.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.[18]

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a substance.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood and prepare an erythrocyte suspension.[20][21]

  • Incubation: Mix the surfactant solutions with the erythrocyte suspension and incubate at 37°C for a specified time (e.g., 30 minutes to 24 hours).[21][22]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.[22]

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 541 nm.[22]

  • Calculation: Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (saline).[23]

Visualizing Biocompatibility Assessment

To aid in understanding the experimental processes and underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_surfactant Add surfactant solutions incubate1->add_surfactant incubate2 Incubate for exposure period add_surfactant->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

MTT Cell Viability Assay Workflow

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_rbc Prepare Red Blood Cell Suspension mix Mix RBCs with Surfactant prep_rbc->mix prep_surfactant Prepare Surfactant Solutions prep_surfactant->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge samples incubate->centrifuge measure Measure Hemoglobin in Supernatant (541 nm) centrifuge->measure calculate Calculate % Hemolysis measure->calculate

Hemolysis Assay Workflow

Signaling_Pathway_Cell_Death Surfactant Surfactant Exposure Membrane Cell Membrane Disruption Surfactant->Membrane Mitochondria Mitochondrial Dysfunction Surfactant->Mitochondria LDH_Release LDH Release Membrane->LDH_Release Apoptosis Apoptosis/Necrosis Membrane->Apoptosis MTT_Reduction Decreased MTT Reduction Mitochondria->MTT_Reduction Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Surfactant-Induced Cell Death Pathways

Conclusion

The available data suggests that alkyl glyceryl ethers, as a class, are well-tolerated and possess a favorable biocompatibility profile, making them a potentially suitable choice for various biomedical and pharmaceutical applications. However, the lack of specific quantitative data for this compound underscores the need for further dedicated research to definitively establish its biocompatibility relative to other surfactants.

In contrast, quantitative data for commonly used surfactants like Tween 80 and Pluronic F-68 demonstrate their generally good biocompatibility, although some, like Tween 80, can exhibit hemolytic activity at certain concentrations. Ionic surfactants, exemplified by SDS, tend to show higher cytotoxicity and hemolytic potential.

Researchers and drug development professionals are encouraged to consider the specific requirements of their application and to conduct appropriate in vitro and in vivo testing to qualify any surfactant for its intended use. The experimental protocols and comparative data provided in this guide serve as a valuable resource for these critical assessments.

References

Safety Operating Guide

Proper Disposal of Myristyl Glyceryl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential, step-by-step guidance for the proper disposal of Myristyl Glyceryl Ether, ensuring operational safety and regulatory compliance.

This compound, in its pure form, is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS). However, proper disposal procedures must be followed to prevent environmental contamination and ensure a safe laboratory environment. It is crucial to avoid discharging the chemical into drains.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, absorb the material with an inert substance such as sand, silica gel, or a universal binder and collect it into a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for this compound for specific handling and disposal instructions.

  • Container Management: Keep the chemical in its original container. Do not mix it with other waste materials. Uncleaned containers should be handled as if they still contain the product.

  • Waste Collection:

    • For small quantities, absorb the liquid onto an inert material (e.g., Chemizorb®).

    • Place the absorbed material and any contaminated items into a clearly labeled, sealed container.

  • Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the waste through a licensed and approved waste disposal company. This ensures compliance with all national and local regulations.

  • Environmental Protection: Prevent the product from entering drains, surface water, or groundwater systems.[2] While some data suggests no known ecotoxicological effects for similar substances, related compounds like myristyl alcohol are very toxic to aquatic life with long-lasting effects.[3] Therefore, exercising caution is essential.

Accidental Release Measures

In the event of a spill:

  • Evacuate and Ventilate: If necessary, evacuate the area and ensure adequate ventilation.

  • Containment: Cover drains to prevent the material from entering waterways.

  • Cleanup: Collect, bind, and pump off spills using a liquid-absorbent material.

  • Proper Disposal: Dispose of the collected material and any contaminated cleaning supplies as chemical waste, following the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous collect_waste Collect in original or suitable, labeled container Do not mix with other waste is_hazardous->collect_waste No (per current SDS) is_hazardous->collect_waste Yes (or if mixed with hazardous waste) non_hazardous_path No (per current SDS) hazardous_path Yes (or if mixed with hazardous waste) spill_check Is there a spill? collect_waste->spill_check absorb_spill Absorb with inert material (e.g., Chemizorb®) Collect in a sealed container spill_check->absorb_spill Yes contact_disposal Contact licensed waste disposal contractor spill_check->contact_disposal No absorb_spill->contact_disposal prevent_drain Prevent entry into drains and waterways contact_disposal->prevent_drain end End: Proper Disposal Complete prevent_drain->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Myristyl glyceryl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Myristyl Glyceryl Ether. The following information is synthesized from safety data sheets of chemically related compounds, providing a robust framework for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal and environmental safety is crucial. The following table summarizes the recommended PPE and safety measures.

Category Requirement Specification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Not generally required under normal useUse in a well-ventilated area. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary.
Hygiene Measures Good laboratory hygieneWash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store away from strong oxidizing agents.

Handling Procedure:

  • Ensure the work area is clean and organized.

  • Don the appropriate PPE as outlined in the table above.

  • Dispense the required amount of this compound carefully to avoid splashing or creating aerosols.

  • If heating the substance, do so in a well-ventilated area or under a fume hood.

  • After use, securely close the container.

  • Clean the work area and any contaminated equipment.

  • Remove and properly dispose of or decontaminate PPE.

  • Wash hands thoroughly.

Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory safety and environmental protection.

Spill Response:

  • Small Spills:

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Contain the spill using appropriate barriers.

    • Follow the procedure for small spills for cleanup.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not pour down the drain.[1]

  • Unused material should be disposed of as chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G A 1. Preparation - Review Safety Information - Don PPE (Gloves, Goggles, Lab Coat) B 2. Handling - Work in a well-ventilated area - Dispense required amount A->B C 3. Experimentation - Perform experimental procedure B->C D 4. Post-Experiment - Securely close container - Clean work area C->D E 5. Disposal - Dispose of waste in designated chemical waste container D->E F 6. Decontamination - Remove and dispose of/clean PPE - Wash hands thoroughly E->F

Caption: Standard Operating Procedure for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl glyceryl ether
Reactant of Route 2
Reactant of Route 2
Myristyl glyceryl ether

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.